Product packaging for L-malate(Cat. No.:)

L-malate

Número de catálogo: B1240339
Peso molecular: 132.07 g/mol
Clave InChI: BJEPYKJPYRNKOW-REOHCLBHSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Malate, the anionic form of L-malic acid, is a crucial dicarboxylic acid and a fundamental metabolic intermediate in all living organisms . This compound serves an essential role in the central carbon metabolism, most notably as a key intermediate in the core reactions of the mitochondrial citric acid cycle (TCA cycle) . In this cycle, this compound is reversibly oxidized to oxaloacetate by the enzyme malate dehydrogenase (MDH), a reaction coupled with the reduction of NAD+ to NADH . Beyond the TCA cycle, this compound is a critical component in several other major biochemical pathways, including the glyoxylate cycle, pyruvate metabolism, and in plants, the C4 carbon fixation process and stomatal regulation . Its broad involvement is reflected in its presence across numerous mapped metabolic pathways . The enzymatic conversion catalyzed by Malate Dehydrogenase (MDH, EC 1.1.1.37) is vital for cellular energy production and biosynthesis. MDH is a highly conserved enzyme that catalyzes the reversible, NAD+-dependent reduction of oxaloacetate to this compound . The reaction mechanism involves a catalytic dyad where a histidine residue deprotonates the hydroxyl group of this compound, and a hydride transfer from the C2 of malate to NAD+ acts as the rate-limiting step . Substrate specificity is rigorously controlled by a flexible active-site loop that encloses the substrates, with key arginine residues ensuring precise binding . Due to its central metabolic role, this compound is extensively utilized in life sciences research. Applications include the study of cellular respiration and bioenergetics, enzymology studies of dehydrogenases like MDH, and microbial fermentation processes . It is a key substrate in investigations of the malate-aspartate shuttle for mitochondrial NADH import and serves as a precursor in microbial biosynthesis for the production of high-value biochemicals . Furthermore, it is a component of supplements like citrulline malate, investigated for their potential effects on exercise metabolism . Our product is offered as a high-purity compound suitable for these and other advanced biochemical applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O5-2 B1240339 L-malate

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C4H4O5-2

Peso molecular

132.07 g/mol

Nombre IUPAC

(2S)-2-hydroxybutanedioate

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2/t2-/m0/s1

Clave InChI

BJEPYKJPYRNKOW-REOHCLBHSA-L

SMILES

C(C(C(=O)[O-])O)C(=O)[O-]

SMILES isomérico

C([C@@H](C(=O)[O-])O)C(=O)[O-]

SMILES canónico

C(C(C(=O)[O-])O)C(=O)[O-]

Origen del producto

United States

Core Metabolic Pathways and Cycles Involving L Malate

Tricarboxylic Acid (TCA) Cycle Intermediacy

The TCA cycle, also known as the Krebs cycle, is a central metabolic pathway in aerobic organisms for generating energy through the oxidation of acetyl-CoA. L-Malate is a crucial four-carbon intermediate within this cycle, participating in the final steps that regenerate oxaloacetate. bioblast.at

Oxidation of this compound to Oxaloacetate

In the final step of the canonical TCA cycle, this compound is oxidized to oxaloacetate. This reaction is catalyzed by the enzyme malate (B86768) dehydrogenase and involves the reduction of NAD⁺ to NADH. bioblast.atmicrobenotes.comlibretexts.orgnzytech.com This regeneration of oxaloacetate is essential as it allows the cycle to continue by condensing with acetyl-CoA in the initial step. microbenotes.comlibretexts.orgwikipedia.org This reversible reaction is vital for maintaining the flux through the TCA cycle. microbenotes.comnzytech.com

Formation from Fumarate (B1241708)

This compound is formed in the TCA cycle through the hydration of fumarate. This reaction is catalyzed by the enzyme fumarase (also known as fumarate hydratase). bioblast.atlibretexts.orgwikipedia.orgnih.govnih.gov This is a reversible reaction where a molecule of water is added across the double bond of fumarate. libretexts.org Fumarase is found in mitochondria where it participates in the TCA cycle. nih.gov

Reductive Tricarboxylic Acid (rTCA) Pathway for this compound Biosynthesis

While the standard TCA cycle is oxidative, a reductive version, the rTCA pathway, exists in some organisms and is involved in carbon fixation and the biosynthesis of organic compounds, including this compound. This pathway essentially operates in reverse compared to the oxidative TCA cycle. In some microorganisms, the rTCA pathway can be utilized for L-malic acid biosynthesis. nih.govresearchgate.net This pathway can involve the carboxylation of pyruvate (B1213749) to oxaloacetate, followed by the reduction of oxaloacetate to malate, catalyzed by malate dehydrogenase. researchgate.net This pathway can have a high theoretical yield of malate from glucose. researchgate.net

Glyoxylate (B1226380) Cycle Participation

The glyoxylate cycle is an anabolic pathway found in plants, bacteria, protists, and fungi, allowing these organisms to utilize two-carbon compounds, such as acetate (B1210297), as their sole carbon source. wikipedia.org This cycle bypasses the decarboxylation steps of the TCA cycle, conserving carbon for biosynthesis. frontiersin.organnualreviews.org this compound is a key intermediate in this cycle.

Malate Synthase Activity

A central enzyme in the glyoxylate cycle is malate synthase. annualreviews.orgebi.ac.ukwikipedia.org This enzyme catalyzes the condensation of glyoxylate with acetyl-CoA to form this compound and coenzyme A. ebi.ac.ukwikipedia.org This reaction is crucial for incorporating two-carbon units into a four-carbon molecule (malate) that can then be used for gluconeogenesis or to replenish TCA cycle intermediates. ebi.ac.ukwikipedia.orginflibnet.ac.in

Link to C2 Carbon Substrate Utilization

The glyoxylate cycle, through the action of malate synthase and isocitrate lyase, enables organisms to grow on C2 compounds like acetate. wikipedia.orgwikipedia.orgnih.gov Isocitrate lyase cleaves isocitrate into succinate (B1194679) and glyoxylate. wikipedia.orgebi.ac.ukwikipedia.org Malate synthase then utilizes the glyoxylate produced, combining it with acetyl-CoA to form malate. ebi.ac.ukwikipedia.orginflibnet.ac.in This bypasses the CO₂ releasing steps of the TCA cycle, allowing net synthesis of four-carbon compounds from two-carbon substrates. annualreviews.orgwikipedia.org This pathway is essential for the anabolism of critical components from C2 units by producing C4 intermediates that function as biosynthetic precursors. nih.gov

Anaplerotic Reactions Supplying this compound and Oxaloacetate

Anaplerotic reactions are metabolic pathways that replenish intermediates of the citric acid cycle (TCA cycle) that have been drawn off for biosynthesis or other metabolic processes. The term "anaplerotic," coined by Hans Kornberg, originates from Greek words meaning "to fill up." wikipedia.org Maintaining sufficient levels of TCA cycle intermediates is crucial for sustained energy production and cellular homeostasis. wikipedia.org this compound and oxaloacetate are central to these replenishment processes.

Pyruvate Carboxylation Routes

One of the most physiologically important anaplerotic reactions involves the carboxylation of pyruvate to form oxaloacetate. wikidoc.org This reaction is catalyzed by pyruvate carboxylase, a mitochondrial enzyme that requires ATP and biotin (B1667282) as a coenzyme. wikidoc.orgnih.gov The activity of pyruvate carboxylase is allosterically activated by acetyl-CoA, signaling a need to replenish oxaloacetate when acetyl-CoA levels are high but oxaloacetate is being consumed by the TCA cycle or other pathways. wikipedia.orgwikidoc.org

Pyruvate can also be converted to this compound directly through carboxylation. This reaction is catalyzed by malic enzyme, which can exist in both cytosolic and mitochondrial isoforms. researchgate.net This reductive carboxylation of pyruvate to malate is dependent on NADPH and magnesium or manganese ions. researchgate.net The malate produced can then be oxidized to oxaloacetate by malate dehydrogenase, an enzyme of the TCA cycle. researchgate.net

Phosphoenolpyruvate (B93156) Carboxylation Routes

Phosphoenolpyruvate (PEP) carboxylation represents another significant anaplerotic route, particularly in plants and microorganisms, but also contributing in some animal tissues. ontosight.airesearchgate.net The enzyme phosphoenolpyruvate carboxylase (PEPC) catalyzes the irreversible β-carboxylation of PEP to form oxaloacetate and inorganic phosphate. nih.gov This reaction utilizes bicarbonate as the carbon source. frontiersin.org PEPC is a cytosolic enzyme and its activity can be regulated by various factors, including allosteric activation by glucose-6-phosphate and inhibition by this compound. researchgate.netnih.gov The oxaloacetate produced can then be converted to malate by cytosolic malate dehydrogenase. wikidoc.org

Role in Gluconeogenesis

Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, such as pyruvate, lactate (B86563), glycerol, and glucogenic amino acids. nih.gov this compound plays a critical role in this process, particularly in the transport of carbon atoms from the mitochondria to the cytosol.

Conversion of Mitochondrial Oxaloacetate to Cytosolic Malate

Gluconeogenesis begins in the mitochondria with the conversion of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase. nih.govwikipedia.org Unlike pyruvate or PEP, oxaloacetate cannot be directly transported across the inner mitochondrial membrane into the cytosol in many organisms. wikipedia.org To overcome this, mitochondrial oxaloacetate is reduced to malate by mitochondrial malate dehydrogenase, utilizing NADH. nih.govwikipedia.orgnzytech.com Malate, possessing a specific transporter, can then efficiently traverse the mitochondrial membrane into the cytosol. wikipedia.orgnzytech.combiorxiv.org Once in the cytosol, malate is reoxidized back to oxaloacetate by cytosolic malate dehydrogenase, using NAD+. nih.govwikipedia.orgnzytech.combiorxiv.org This cytosolic oxaloacetate is then a substrate for phosphoenolpyruvate carboxykinase (PEPCK), which converts it to phosphoenolpyruvate, a key intermediate in the gluconeogenic pathway. nih.govwikipedia.org This shuttle mechanism, involving the interconversion of oxaloacetate and malate, is essential for the transfer of carbon units from the mitochondrial matrix to the cytosol during gluconeogenesis. wikipedia.org

This compound in C4 Carbon Fixation Pathways

C4 carbon fixation is a photosynthetic adaptation found in certain plants that minimizes photorespiration and enhances carbon fixation efficiency, particularly in hot and dry environments. wikipedia.org This pathway involves a spatial separation of initial CO2 fixation and the Calvin cycle between two cell types: mesophyll cells and bundle sheath cells. wikipedia.org this compound serves as a crucial carrier of carbon between these cells.

Malate as a CO2 Source in the Calvin Cycle

In C4 plants, atmospheric CO2 is initially fixed in the mesophyll cells by the enzyme phosphoenolpyruvate carboxylase (PEPC), which carboxylates phosphoenolpyruvate (PEP) to form oxaloacetate. frontiersin.orgwikipedia.orgresearchgate.net This reaction has a high affinity for CO2 and is not inhibited by oxygen, unlike the primary CO2 fixing enzyme of the Calvin cycle, RuBisCO. wikipedia.orgresearchgate.net The resulting oxaloacetate is then rapidly converted to malate in the mesophyll cells, often within the chloroplasts, catalyzed by NADP-malate dehydrogenase. frontiersin.orgnih.gov

Malate is then transported from the mesophyll cells to the bundle sheath cells via plasmodesmata. frontiersin.orgwikipedia.org Within the bundle sheath cells, malate is decarboxylated, releasing CO2 at a high concentration in the vicinity of RuBisCO. wikipedia.orgresearchgate.netnih.gov This elevated CO2 concentration effectively saturates RuBisCO and suppresses photorespiration. wikipedia.orgresearchgate.net The released CO2 then enters the Calvin cycle in the bundle sheath cell chloroplasts, where it is fixed into carbohydrates. wikipedia.orgresearchgate.netnih.gov The three-carbon compound (pyruvate) remaining after malate decarboxylation is transported back to the mesophyll cells to regenerate PEP, completing the cycle. wikipedia.orgresearchgate.netnih.gov In some C4 subtypes, aspartate can also serve as a carbon carrier, but malate is the major transported organic acid in the NADP-malic enzyme type C4 plants. frontiersin.org

Malate Accumulation in C4 and CAM Metabolism

This compound is a central intermediate in the carbon concentration mechanisms of C4 and Crassulacean Acid Metabolism (CAM) plants, adaptations that enhance photosynthetic efficiency in environments where CO2 availability is limited or water loss is a concern.

In C4 photosynthesis, carbon fixation is spatially separated between mesophyll and bundle sheath cells. Atmospheric CO2 is initially fixed in the cytosol of mesophyll cells by the enzyme Phosphoenolpyruvate carboxylase (PEPC) into oxaloacetate (OAA). frontiersin.orgwikipedia.org OAA is then rapidly reduced to malate by NADP-malate dehydrogenase (NADP-MDH) in the mesophyll chloroplasts in some C4 subtypes, particularly the NADP-malic enzyme type. frontiersin.org This malate is then transported from the mesophyll cells to the bundle sheath cells via plasmodesmata. frontiersin.orgwikipedia.org In the bundle sheath chloroplasts, malate is decarboxylated by NADP-malic enzyme (NADP-ME), releasing CO2 at a high concentration around the enzyme RuBisCO, thereby minimizing photorespiration. frontiersin.orgwikipedia.org The pyruvate generated from malate decarboxylation is transported back to the mesophyll cells to regenerate PEP, completing the cycle. frontiersin.orgwikipedia.org Malate thus serves as a mobile carrier of CO2 from the site of initial fixation in mesophyll cells to the site of refixation by RuBisCO in bundle sheath cells. frontiersin.orgwikipedia.org

CAM plants exhibit temporal separation of carbon fixation. Stomata are typically open at night, allowing CO2 uptake to minimize water loss during the day. wikipedia.org Similar to C4 plants, CO2 is fixed by PEPC in the cytosol, forming OAA, which is then reduced to malate. wikipedia.org A key feature of CAM is the nocturnal accumulation of large amounts of malic acid in the plant cell vacuole. wikipedia.orgresearchgate.netnih.gov This accumulation is driven by the transport of malate into the vacuole, often coupled with proton transport to maintain charge balance. researchgate.netnih.gov Studies using patch-clamp techniques have identified vacuolar malate-selective anion channels (VMAL) that facilitate malate uptake into the vacuole, opening at cytosolic-side negative membrane potentials. researchgate.netnih.gov During the day, with stomata closed, malic acid is released from the vacuole and decarboxylated in the chloroplasts (by NADP-ME or PEP carboxykinase, depending on the CAM subtype), releasing CO2 for use in the Calvin cycle. wikipedia.org This temporal storage and release of CO2 via malate allow CAM plants to photosynthesize efficiently while conserving water. wikipedia.org Research has shown that factors like night temperature can significantly influence nocturnal malate accumulation in CAM plants. tandfonline.com For instance, higher night temperatures can lead to a reduction in malate levels. tandfonline.com

This compound in Fermentative Metabolism

This compound is also involved in various fermentative processes carried out by microorganisms, contributing to energy production, redox balance, and the production of specific end products.

Malolactic Fermentation in Microorganisms

Malolactic fermentation (MLF) is a secondary fermentation process predominantly associated with winemaking, although it occurs in other fermented foods as well. wikipedia.orgmdpi.com It is carried out by lactic acid bacteria (LAB), primarily Oenococcus oeni, along with species of Lactobacillus and Pediococcus. wikipedia.orgmdpi.com The core reaction of MLF is the decarboxylation of L-malic acid to L-lactic acid and carbon dioxide. wikipedia.orgmdpi.com

This conversion is not a true fermentation in the sense of energy production through substrate-level phosphorylation, but rather a mechanism that provides the bacteria with a modest amount of ATP through a proton motive force generated by malate transport and decarboxylation. mdpi.com The transport of this compound into the bacterial cell is often driven by a concentration gradient and can involve a malate-proton symport mechanism at certain pH ranges. mdpi.com Inside the cell, the malate is converted to lactate by the malolactic enzyme. wikipedia.orgmdpi.com This process reduces the acidity of wine, as lactic acid is a weaker acid than malic acid, and can contribute to desirable sensory characteristics, such as a "buttery" flavor due to the production of diacetyl as a byproduct. wikipedia.orgwinefolly.combmwineguide.co.uk MLF also contributes to the microbial stability of wine by consuming residual nutrients that could be utilized by spoilage microorganisms. wikipedia.orgbmwineguide.co.uk

Anaerobic Pathways

Under anaerobic conditions, this compound can serve as an electron acceptor or be metabolized through alternative pathways in various microorganisms. In some anaerobic bacteria, malate can be converted to succinate via fumarate reductase. This pathway is linked to energy conservation through electron transport phosphorylation. asm.orgresearchgate.net

Furthermore, this compound can be dismutated or converted to other products depending on the organism and environmental conditions. For example, Clostridium formicoaceticum can ferment this compound primarily to acetate and CO2, while fumarate is degraded to succinate, acetate, and CO2. nih.gov The presence of bicarbonate or formate (B1220265) can modify the fermentation balances in this organism. nih.gov

Microbial production of L-malic acid itself can also occur through various metabolic pathways under aerobic, microaerophilic, or anaerobic conditions, including the reductive TCA pathway or direct conversion from pyruvate and CO2 catalyzed by pyruvate carboxylase and malate dehydrogenase. asm.orgfrontiersin.orgsciepublish.com These pathways are being explored for the biotechnological production of this compound. asm.orgfrontiersin.orgsciepublish.comnih.gov

Here is a summary table of key compounds mentioned and their PubChem CIDs:

Compound NamePubChem CID
This compound1548084
Pyruvate1060
Oxaloacetate970
NAD+5893, 15938971 fishersci.co.uknih.govdoi.org
NADH5868
NADP+5885 wikipedia.org
NADPH5884, 3306 nih.govuni.lu
Lactate612
Ethanol (B145695)702 wikipedia.org
Acetaldehyde177
Phosphoenolpyruvate (PEP)10506
Fumarate444985
Succinate1106
Carbon Dioxide (CO2)280

Note: Multiple CIDs may exist for different forms (e.g., protonation states) or entries of the same compound or enzyme in the PubChem database. The most relevant or commonly referenced CIDs are provided.

Data Table Example:

Plant TypeCondition (Night Temp)Nocturnal Malate Accumulation (µmol/g FW)Source
Pineapple20°C~39 tandfonline.com
Pineapple37°C~19.5 (reduced by ~50%) tandfonline.com
K. pinnata20°C21-24 tandfonline.com
K. pinnata37°CMinimal (converted to C3 mode) tandfonline.com

This table, based on findings regarding the effect of night temperature on malate accumulation in CAM plants tandfonline.com, demonstrates how specific research data points can be presented.

Enzymology of L Malate Metabolism

L-Malate Dehydrogenase (MDH)

Malate (B86768) dehydrogenase (EC 1.1.1.37) is a ubiquitous enzyme found in nearly all organisms nih.govresearchgate.net. It catalyzes the reversible oxidation of this compound to oxaloacetate, coupled with the reduction of NAD to NADH wikipedia.org. While the reaction is reversible, in the context of the citric acid cycle, it primarily functions to regenerate oxaloacetate wikipedia.org.

Isoforms and Subcellular Localization

Eukaryotic cells possess multiple isoforms of MDH, each localized to specific subcellular compartments and often playing distinct metabolic roles portlandpress.comnih.govresearchgate.net. These isoforms are typically encoded by nuclear genes and synthesized in the cytosol before being targeted to their respective organelles portlandpress.com.

Cytosolic MDH (cMDH), also known as MDH1, is found in the cytoplasm of eukaryotic cells portlandpress.comnih.govebi.ac.uk. It plays a crucial role in the malate-aspartate shuttle, a system that transports reducing equivalents across the mitochondrial membrane portlandpress.comportlandpress.com. In this shuttle, cMDH catalyzes the reduction of oxaloacetate to malate, utilizing NADH produced during glycolysis portlandpress.com. The resulting malate can then be transported into the mitochondria. cMDH is also involved in other processes such as gluconeogenesis and has been implicated in plant and cell growth wikipedia.orgnih.gov. In some organisms, cMDH is the only MDH isoform expressed in certain life stages researchgate.net.

Mitochondrial MDH (mMDH) is located in the mitochondrial matrix and is a key enzyme of the citric acid cycle wikipedia.orgportlandpress.comontosight.ai. It catalyzes the oxidation of malate to oxaloacetate, producing NADH, which then feeds into the electron transport chain for ATP production wikipedia.orgontosight.ai. mMDH is a homodimeric enzyme ontosight.airesearchgate.net. Its import into the mitochondrial matrix is facilitated by an N-terminal extension that acts as a signal sequence portlandpress.com. While the sequence identity between cytosolic and mitochondrial MDH in humans is relatively low (~20%), their secondary and tertiary structures show a high degree of similarity portlandpress.com.

Plants contain MDH isoforms in their plastids, including chloroplasts portlandpress.comportlandpress.comresearchgate.net. These plastidial MDHs (plMDH) can be NAD-dependent or NADP-dependent portlandpress.comoup.comresearchgate.net. The NADP-dependent MDH (NADP-MDH) is particularly important in chloroplasts, where it is involved in the malate valve, exporting excess reducing equivalents from the chloroplast stroma to the cytosol, especially during photosynthesis portlandpress.comoup.comnih.gov. NADP-MDH is typically light-activated and redox-regulated oup.comnih.gov. Plastids also contain NAD-dependent MDH (pdNAD-MDH), which has been shown to be critical for embryo development and heterotrophic metabolism in Arabidopsis thaliana, potentially having a moonlighting function beyond its enzymatic activity oup.comresearchgate.net.

MDH is also found in peroxisomes and glyoxysomes, particularly in plants researchgate.netportlandpress.comoup.com. In plant tissues where lipids are stored, MDH is present in glyoxysomes, specialized peroxisomes involved in the glyoxylate (B1226380) cycle portlandpress.comoup.comuniprot.org. Peroxisomal MDHs are essential for providing NADH during fatty acid β-oxidation and for the reduction of hydroxypyruvate in photorespiration portlandpress.com. Peroxisomal and glyoxysomal MDHs are often considered identical due to similar biochemical properties and are imported into these organelles via targeting signals researchgate.netoup.comsandiego.edu.

Catalytic Mechanism and Kinetics

Malate dehydrogenase catalyzes a reversible reaction involving the transfer of a hydride ion from the hydroxyl group of this compound to NAD (or NADPH in the case of NADP-MDH), resulting in the formation of oxaloacetate and NADH (or NADP) wikipedia.orgnih.govebi.ac.uk. The catalytic mechanism involves a catalytic dyad, typically a histidine and an aspartate residue, which facilitates the proton transfer nih.govebi.ac.uk. For example, His-186 (using E. coli numbering) abstracts a proton from the hydroxyl group of this compound, while Asp-158 stabilizes the protonated histidine nih.govebi.ac.uk.

MDH typically follows an ordered Bi-Bi kinetic mechanism nih.govoup.comresearchgate.net. In the direction of malate oxidation, NAD binds to the enzyme first, followed by this compound nih.govresearchgate.net. The products, oxaloacetate and NADH, are then released sequentially nih.govresearchgate.net. Kinetic studies have supported this compulsory order reaction mechanism, with some evidence suggesting enzyme isomerization may also be involved nih.govresearchgate.net.

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can vary between isoforms and organisms, and are influenced by factors such as pH, temperature, and the concentrations of substrates and products nih.govportlandpress.comnih.govmicrobiologyresearch.orgalliedacademies.org. High concentrations of substrates or products can sometimes lead to substrate inhibition or activation portlandpress.comnih.goveiu.edu. For instance, high concentrations of oxaloacetate can inhibit both cytosolic and mitochondrial MDH portlandpress.com. This compound has been reported to exhibit substrate activation at certain concentrations and inhibition at higher concentrations portlandpress.comnih.gov. MDH activity can also be allosterically regulated by other molecules, including intermediates of the citric acid cycle like citrate (B86180) wikipedia.orgportlandpress.comsav.sk.

Cofactor Specificity (NAD+/NADH)

Malate dehydrogenase (MDH, EC 1.1.1.37) is a key enzyme in this compound metabolism that primarily utilizes the NAD+/NADH cofactor system. MDH catalyzes the reversible oxidation of this compound to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH and a proton (H⁺). wikipedia.orgnih.govresearchgate.net This reaction is a crucial step in the citric acid cycle, where it regenerates oxaloacetate, allowing the cycle to continue. wikipedia.orgnih.govnzytech.com While the conversion of malate to oxaloacetate is thermodynamically unfavorable under standard conditions, the reaction is driven forward in the cell by the consumption of oxaloacetate by citrate synthase. wikipedia.orgnih.gov MDH typically prefers NAD⁺ over NADP⁺ as a cofactor, although NADP⁺-dependent MDH enzymes exist in some organisms and cellular compartments, such as chloroplasts. nih.govportlandpress.comsav.sk The cofactor specificity in MDH is influenced by specific residues in the enzyme's structure. sav.sk

Malic Enzyme (ME)

Malic enzymes (ME, EC 1.1.1.39, EC 1.1.1.40) catalyze the oxidative decarboxylation of this compound, a reaction that produces pyruvate (B1213749) and carbon dioxide. oroboros.atebi.ac.ukcolumbia.edu This process is coupled with the reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. oroboros.atcolumbia.edu Malic enzymes are found in a wide range of organisms and exist in different isoforms, distinguished by their cofactor specificity and cellular localization. oroboros.atebi.ac.uk

NAD-Dependent Malic Enzyme

NAD-dependent malic enzyme (NAD-ME, EC 1.1.1.39) catalyzes the oxidative decarboxylation of this compound using NAD⁺ as the cofactor, producing pyruvate, CO₂, and NADH. wikipedia.org This enzyme plays roles in various metabolic processes, including pyruvate metabolism and carbon fixation in certain photosynthetic pathways like C4 and CAM plants. wikipedia.org In mammals, a mitochondrial NAD-dependent enzyme is important for the metabolism of glutamine for energy production in rapidly proliferating tissues. ebi.ac.uk

NADP-Dependent Malic Enzyme

NADP-dependent malic enzyme (NADP-ME, EC 1.1.1.40) catalyzes the oxidative decarboxylation of this compound using NADP⁺ as the cofactor, generating pyruvate, CO₂, and NADPH. wikipedia.orgnih.govmdpi.com This enzyme is crucial for generating NADPH, which is essential for reductive biosynthetic reactions, such as fatty acid synthesis (lipogenesis), and for maintaining cellular redox balance, particularly in protecting against oxidative stress. ontosight.airesearchgate.net NADP-ME is found in both the cytosol and plastids of plants and plays diverse roles beyond photosynthesis, including involvement in stomatal movement and pH regulation. mdpi.comfrontiersin.org The activity of NADP-ME can be enhanced by activators that bind to the enzyme and induce conformational changes, increasing its affinity for malate and NADP⁺. ontosight.ai

Oxidative Decarboxylation of this compound to Pyruvate

The reaction catalyzed by malic enzyme involves the oxidative decarboxylation of this compound to pyruvate. This process typically occurs in two steps: the oxidation of malate to oxaloacetate, followed by the decarboxylation of oxaloacetate to pyruvate and CO₂. ebi.ac.uk The reaction requires a divalent metal cation, such as Mg²⁺ or Mn²⁺, which plays a role in polarizing the C2 hydroxyl group of malate for dehydrogenation and stabilizing the enolic oxygen of the intermediate for decarboxylation. ebi.ac.ukcolumbia.edunih.gov Specific amino acid residues in the active site of malic enzyme are involved in proton transfer and catalysis during this reaction. ebi.ac.ukcolumbia.edunih.gov While the mechanism is generally stepwise with NAD(P)⁺, studies using alternative dinucleotide substrates suggest the possibility of a concerted mechanism under certain conditions. nih.gov

Related Enzymes in this compound Flux

Fumarase (Fumarate Hydratase)

Fumarase, also known as fumarate (B1241708) hydratase (FH, EC 4.2.1.2), catalyzes the reversible hydration of fumarate to this compound and the dehydration of this compound to fumarate. wikipedia.orgpomona.eduuniprot.org This enzyme is a component of the citric acid cycle, where it facilitates the formation of this compound from fumarate. wikipedia.orgpomona.eduebi.ac.uk Fumarase exists in different isoforms, including mitochondrial and cytosolic forms, which are involved in distinct metabolic processes. wikipedia.orgpomona.edu The mitochondrial form participates in the citric acid cycle, while the cytosolic form is involved in the metabolism of amino acids and fumarate produced from the urea (B33335) cycle. wikipedia.orgpomona.edu The reaction catalyzed by fumarase involves the stereospecific interconversion of fumarate and this compound. wikipedia.orguniprot.orgebi.ac.uk The enzyme's active site binds the substrates and can also bind analogs and inhibitors. pomona.eduscbt.com

Pyruvate Carboxylase (PYC)

Pyruvate Carboxylase (PYC, EC 6.4.1.1) is a biotin-containing enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate wikipedia.orgresearchgate.netnih.gov. This reaction is considered an anaplerotic reaction, meaning it replenishes intermediates of the citric acid cycle researchgate.netnih.gov. While PYC does not directly metabolize this compound, it plays a crucial indirect role by producing oxaloacetate, which is in direct equilibrium with this compound via the action of malate dehydrogenase wikipedia.orgnih.govwikipedia.org.

The reaction catalyzed by PYC proceeds in two steps. First, ATP and bicarbonate are used to carboxylate the biotin (B1667282) cofactor at the enzyme's active site. Second, the carboxyl group is transferred from carboxybiotin to pyruvate, yielding oxaloacetate wikipedia.org.

In the context of this compound metabolism and gluconeogenesis, the oxaloacetate produced by mitochondrial PYC can be converted to malate by mitochondrial malate dehydrogenase. This malate can then be transported out of the mitochondria into the cytosol, where it is re-oxidized to oxaloacetate by cytosolic malate dehydrogenase, providing reducing equivalents (NADH) in the cytosol wikipedia.orgwikipedia.orgnih.gov. This process is essential for the transfer of carbon skeletons from the mitochondria to the cytosol for glucose synthesis wikipedia.orgwikipedia.org.

Research findings highlight the importance of PYC in various organisms and metabolic contexts. In liver and kidney, PYC provides oxaloacetate for gluconeogenesis. acs.org. In bacteria like Escherichia coli and fungi like Aspergillus nidulans, enhancing PYC activity has been a strategy in metabolic engineering to increase the production of this compound by increasing the pool of oxaloacetate available for conversion to malate by malate dehydrogenase mdpi.comasm.orgmdpi.com.

PYC activity is often regulated allosterically. For example, in many organisms, PYC is positively regulated by acetyl-CoA, which signals an abundance of fatty acids being oxidized and thus a need to replenish citric acid cycle intermediates to handle the incoming acetyl-CoA researchgate.netacs.org. In some microbes, L-aspartate can negatively regulate PYC, indicating sufficient levels of citric acid cycle intermediates acs.org.

Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK)

Phosphoenolpyruvate Carboxykinase (PEPCK, EC 4.1.1.49 for ATP-dependent; EC 4.1.1.32 for GTP-dependent) catalyzes the reversible conversion of oxaloacetate to phosphoenolpyruvate (PEP) nih.govresearchgate.netconicet.gov.arbiorxiv.org. While the reaction is reversible in vitro, in vivo, PEPCK primarily functions in the direction of oxaloacetate decarboxylation to PEP, particularly in gluconeogenesis nih.govbiorxiv.org. Similar to PYC, PEPCK's role in this compound metabolism is indirect, acting on oxaloacetate, which is in equilibrium with this compound.

PEPCK plays a critical role in gluconeogenesis by providing PEP, a key precursor for glucose synthesis from non-carbohydrate sources like amino acids and lactate (B86563) nih.govnih.gov. In this pathway, oxaloacetate, often derived from mitochondrial processes (including those linked to this compound transport), is converted to PEP by PEPCK, which can be located in the cytosol or mitochondria depending on the organism wikipedia.orgnih.govnih.gov.

Studies in plants have shown that PEPCK is involved in the catabolism of organic acids like malate and citrate during fruit ripening oup.com. In Arabidopsis thaliana, PEPCK (specifically AthPEPCK1) is activated by malate, suggesting a regulatory link between malate levels and the gluconeogenic pathway during specific developmental stages like seed germination conicet.gov.arbiorxiv.org. This activation by malate may facilitate the channeling of carbon from stored lipids and amino acids, which are metabolized through intermediates like malate and oxaloacetate, into sugar synthesis biorxiv.org.

PEPCK activity is influenced by various factors, including the availability of divalent cations like Mn2+ and Mg2+, which are essential for its activity conicet.gov.ar. It is also subject to allosteric regulation by various metabolites, including inhibition by glucose-6-phosphate and activation by malate in some plant isoforms conicet.gov.arbiorxiv.orgmdpi.com.

Oxaloacetate Acetylhydrolase

Oxaloacetate Acetylhydrolase (OAH, EC 3.7.1.1) catalyzes the hydrolysis of oxaloacetate into acetate (B1210297) and oxalic acid mdpi.com. This enzyme directly impacts the pool of oxaloacetate, and thus indirectly affects the concentration of this compound due to the equilibrium maintained by malate dehydrogenase wikipedia.orgnih.govwikipedia.org.

In organisms where it is present, OAH can compete with enzymes like malate dehydrogenase and PEPCK for oxaloacetate mdpi.com. By diverting oxaloacetate towards the production of acetate and oxalic acid, OAH can reduce the amount of oxaloacetate available for conversion to this compound or PEP mdpi.com.

Research, particularly in the context of metabolic engineering for this compound production, has investigated the role of OAH. In Aspergillus niger, for instance, the deletion or inactivation of the gene encoding oxaloacetate acetylhydrolase (OahA) has been shown to be a strategy to prevent the accumulation of oxalic acid and citrate and to enhance the production of this compound by increasing the availability of oxaloacetate mdpi.comasm.orgmdpi.com. This highlights OAH as a competing pathway that can reduce the efficiency of this compound biosynthesis from oxaloacetate.

Cellular and Subcellular Homeostasis Mediated by L Malate

Regulation of Cellular Redox Balance

Cellular redox balance, the equilibrium between oxidizing and reducing agents, is vital for preventing oxidative stress and ensuring proper cellular function. L-malate plays a key role in regulating this balance, particularly through its participation in shuttle mechanisms that transfer reducing equivalents between cellular compartments.

The Malate-Aspartate Shuttle (MAS)

The Malate-Aspartate Shuttle (MAS), also known as the malate (B86768) shuttle, is a critical system for translocating reducing equivalents, primarily in the form of NADH, from the cytosol into the mitochondria in eukaryotic cells smpdb.cawikipedia.org. This process is essential because the inner mitochondrial membrane is largely impermeable to NADH smpdb.cayoutube.com. The MAS allows the energy stored in cytosolic NADH, generated during processes like glycolysis, to be utilized by the mitochondrial electron transport chain for ATP production wikipedia.orgyoutube.com.

The mechanism involves the concerted action of several enzymes and transporters located in both the cytosol and the mitochondrial matrix wikipedia.org. Cytosolic malate dehydrogenase (cMDH) catalyzes the reduction of oxaloacetate (OAA) to malate, oxidizing cytosolic NADH to NAD⁺ in the process wikipedia.orgresearchgate.net. Malate then enters the mitochondrial matrix via a specific transporter, often an antiporter that simultaneously exports α-ketoglutarate (α-KG) from the matrix to the cytosol wikipedia.orgyoutube.com.

Once inside the mitochondria, mitochondrial malate dehydrogenase (mMDH) catalyzes the reverse reaction, oxidizing malate back to OAA and reducing mitochondrial NAD⁺ to NADH wikipedia.orgresearchgate.net. This mitochondrial NADH can then donate electrons to the electron transport chain wikipedia.orgyoutube.com. To complete the cycle, OAA in the mitochondrial matrix is transaminated to aspartate by mitochondrial aspartate aminotransferase (mAST), using glutamate (B1630785) as the amino group donor wikipedia.org. Aspartate is then transported out of the mitochondria into the cytosol, often in exchange for glutamate via another transporter wikipedia.org. In the cytosol, cytosolic aspartate aminotransferase (cAST) converts aspartate back to OAA, regenerating the substrate for cMDH and completing the shuttle wikipedia.org.

The net effect of the MAS is the transfer of reducing equivalents from cytosolic NADH to mitochondrial NADH, facilitating efficient ATP synthesis through oxidative phosphorylation wikipedia.org. This shuttle is particularly active in tissues with high energy demands, such as the liver and heart cas.cz.

Intercompartmental Transfer of Reducing Equivalents

Beyond the MAS, this compound is involved in the intercompartmental transfer of reducing equivalents in other cellular contexts, particularly in plant cells. In plants, malate valves, composed of malate dehydrogenase isoforms and dicarboxylate translocators, facilitate the indirect transfer of reducing equivalents between chloroplasts, cytosol, peroxisomes, and mitochondria nih.govresearchgate.net. This shuttling is crucial for balancing the ATP/NAD(P)H ratio in various compartments and maintaining redox homeostasis under changing environmental conditions, such as light and dark cycles nih.govresearchgate.netresearchgate.net.

For instance, in chloroplasts during illumination, excess reducing equivalents generated by the photosynthetic electron transport chain can be exported to the cytosol as malate via the malate-OAA shuttle, mediated by NADP-dependent malate dehydrogenase (NADP-MDH) nih.govresearchgate.netresearchgate.net. This cytosolic malate can then be used for various processes, including nitrate (B79036) reduction or further transported to mitochondria for ATP production nih.gov. This mechanism helps prevent the over-reduction of the chloroplast stroma and associated oxidative stress nih.gov.

Maintenance of Cytosolic pH Homeostasis

This compound also plays a significant role in maintaining cytosolic pH homeostasis, particularly in plant cells. The synthesis and degradation of malate can influence the balance of protons (H⁺) and hydroxyl ions (OH⁻) in the cytosol researchgate.netresearchgate.net. During malate synthesis via phosphoenolpyruvate (B93156) carboxylase (PEPC), protons are released into the cytosol researchgate.netresearchgate.net. Conversely, the degradation of malate by malic enzyme releases hydroxyl ions researchgate.netresearchgate.net.

The activities of these enzymes are sensitive to cytosolic pH, creating a regulatory loop that helps stabilize pH researchgate.netresearchgate.net. For example, a drop in cytosolic pH can activate malate-degrading enzymes and inhibit malate-synthesizing enzymes, leading to a net consumption of protons or release of hydroxyl ions, thereby increasing pH researchgate.netresearchgate.net. This dynamic interplay between malate metabolism and enzyme activity is a crucial mechanism for buffering cytosolic pH changes researchgate.netresearchgate.net. Recent research also suggests this compound can initiate a proton-sensing pathway involved in pH regulation in other cell types, such as macrophages, influencing inflammatory responses nih.govmedchemexpress.cndoaj.org.

Regulation of Osmotic Pressure in Plant Cells

In plant cells, the accumulation of solutes within the large central vacuole is essential for maintaining turgor pressure, which is critical for cell expansion, structural support, and processes like stomatal movement. This compound is a major organic anion that accumulates in the plant vacuole and contributes significantly to osmotic pressure pnas.orgoup.com.

Malate accumulation in the vacuole is particularly prominent in plants exhibiting Crassulacean Acid Metabolism (CAM), where malate serves as a temporary store for CO₂ fixed during the night scispace.comnih.gov. The transport of malate into the vacuole is mediated by specific transporters located on the tonoplast, the vacuolar membrane pnas.org. Studies on plants like Chara australis have shown that malate accumulation in the vacuole is linked to ion uptake and helps maintain electroneutrality and osmotic potential, especially when other anions like chloride are scarce oup.comoup.com. The osmotic pressure difference between the cell and the external medium can influence malate synthesis and accumulation in the vacuole, highlighting its role in osmotic adjustment scispace.comnih.gov.

Data on malate accumulation in Chara australis vacuoles during ammonium (B1175870) uptake in chloride-free conditions illustrate this role:

ConditionVacuolar Malate Concentration (mol m⁻³)
With external Cl⁻Not significant
Without external Cl⁻0.5 - 8.5

This table shows that in the absence of external chloride, malate accumulates in the vacuole to compensate for the osmotic and electrical balance required due to ammonium uptake oup.comoup.com.

This compound as a Carbon Skeleton Source for Biosynthesis

This compound serves as a vital carbon skeleton source for the biosynthesis of various essential biomolecules, supporting cellular growth and maintenance promegaconnections.com. Its position as an intermediate in central metabolic pathways, particularly the TCA cycle, makes it readily available as a precursor.

Amino Acid Biosynthesis

This compound contributes to the biosynthesis of several amino acids. As an intermediate of the TCA cycle, OAA, which is in equilibrium with malate via malate dehydrogenase, is a direct precursor for the synthesis of aspartate and asparagine nih.gov. Aspartate can then be used to synthesize other amino acids, including lysine, methionine, threonine, and isoleucine in organisms that synthesize these amino acids libretexts.org.

Furthermore, malate can be converted to pyruvate (B1213749) via malic enzyme, and pyruvate is a precursor for the synthesis of alanine (B10760859), valine, and leucine (B10760876) core.ac.ukoup.com. Studies, such as those on Samia cynthia ricini larvae, suggest that the carbon skeleton of alanine can be derived from this compound via the TCA cycle nih.gov. The interconnectedness of malate metabolism with glycolysis and the TCA cycle allows it to provide carbon backbones for a range of amino acid synthesis pathways oup.comfrontiersin.org. The availability of malate and other TCA cycle intermediates has been shown to increase with nitrogen supply, correlating with increased amino acid biosynthesis in plants frontiersin.org.

Other Metabolite Production

This compound serves as a precursor and intermediate in the biosynthesis of various other essential metabolites. Within the context of the TCA cycle, this compound is oxidized to oxaloacetate, a molecule that can be utilized for gluconeogenesis or for replenishing the TCA cycle intermediates through anaplerotic reactions. unl.educore.ac.ukwikipedia.org

Beyond its role in the TCA cycle, this compound can be decarboxylated by malic enzyme to produce pyruvate. unl.edu Pyruvate is a central metabolic intermediate that can then enter the TCA cycle directly or be converted back to oxaloacetate by pyruvate carboxylase. unl.educhemeurope.com

In microorganisms, this compound can be synthesized through several metabolic pathways, including the reductive TCA pathway, the conversion of phosphoenolpyruvate into oxaloacetate, the oxidative TCA cycle, the glyoxylate (B1226380) pathway, and direct conversion of pyruvate into malic acid. frontiersin.org The glyoxylate cycle, for instance, allows for the synthesis of this compound from two C2 molecules (glyoxylate and acetyl-CoA), providing a mechanism for replenishing TCA cycle intermediates, particularly in organisms utilizing acetate (B1210297) as a carbon source. core.ac.uk

This compound also contributes to the synthesis of amino acids and other essential biomolecules, supporting cellular growth and maintenance. promegaconnections.com

Contribution to Cellular Energy Production (ATP)

This compound plays a significant role in cellular energy production, primarily through its involvement in the tricarboxylic acid (TCA) cycle and the subsequent oxidative phosphorylation, which generates the majority of cellular ATP. promegaconnections.comwikipedia.org

Link to Electron Transport Chain

A critical function of this compound is its role in the malate-aspartate shuttle, a system that facilitates the transfer of reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix. portlandpress.comwikipedia.orgsketchy.comadpcollege.ac.insmpdb.ca The inner mitochondrial membrane is largely impermeable to NADH produced during glycolysis in the cytosol. wikipedia.orgwikipedia.orgadpcollege.ac.in The malate-aspartate shuttle circumvents this by using this compound as a carrier. wikipedia.orgadpcollege.ac.in

In the cytosol, malate dehydrogenase catalyzes the reduction of oxaloacetate to this compound, utilizing cytosolic NADH. portlandpress.comwikipedia.orgsketchy.comadpcollege.ac.in this compound is then transported into the mitochondrial matrix via a specific transporter, such as the malate-α-ketoglutarate carrier. adpcollege.ac.intaylorandfrancis.comuomus.edu.iq Once inside the mitochondria, mitochondrial malate dehydrogenase oxidizes this compound back to oxaloacetate, regenerating NADH within the matrix. portlandpress.comwikipedia.orgsketchy.comadpcollege.ac.in This mitochondrial NADH can then donate electrons to the electron transport chain, driving the process of oxidative phosphorylation and ATP synthesis. wikipedia.orgwikipedia.orgsketchy.comadpcollege.ac.in This shuttle system is essential for coupling glycolytic metabolism with mitochondrial energy generation. cas.cz

Studies have suggested that enhancing malate availability may promote aerobic ATP production by activating the TCA cycle through anaplerotic reactions. cas.czcas.cztaylorandfrancis.com

Mitochondrial Respiration Substrate

This compound serves as a direct substrate for mitochondrial respiration as an intermediate of the TCA cycle. promegaconnections.com Within the mitochondrial matrix, this compound is oxidized by mitochondrial malate dehydrogenase to produce oxaloacetate, a reaction that also generates NADH. unl.eduportlandpress.comadpcollege.ac.innzytech.com This NADH then enters the electron transport chain, contributing to the proton gradient that powers ATP synthase. wikipedia.orgwikipedia.orgsketchy.comadpcollege.ac.in

In addition to its role in the canonical TCA cycle, this compound can also be converted to pyruvate within the mitochondria by NAD+-dependent malic enzyme. biorxiv.org Pyruvate can then enter the TCA cycle after being converted to acetyl-CoA, or it can be carboxylated to form oxaloacetate via pyruvate carboxylase, an anaplerotic reaction that replenishes TCA cycle intermediates. unl.eduwikipedia.orgchemeurope.comwikidoc.org

During periods of high energy demand, this compound can function as an anaplerotic substrate to replenish depleted TCA cycle intermediates, ensuring the continuous function of the cycle and efficient ATP production. promegaconnections.com This maintenance of TCA cycle flux is crucial for meeting cellular energy requirements. cas.czcas.cz

The following table summarizes some key metabolic roles of this compound discussed:

Metabolic RoleAssociated Pathway/ProcessKey Enzymes InvolvedSubcellular Location
Redox Homeostasis/NADH TransportMalate-Aspartate ShuttleCytosolic and Mitochondrial MDHCytosol, Mitochondria
TCA Cycle IntermediateCitric Acid CycleFumarase, Mitochondrial MDHMitochondria
Anaplerotic SubstrateAnaplerotic ReactionsPyruvate Carboxylase, Malic EnzymeMitochondria, Cytosol
Precursor for Other MetabolitesGluconeogenesis, Amino Acid SynthesisMitochondrial MDH, PEPCK, Malic EnzymeMitochondria, Cytosol
Mitochondrial Respiration SubstrateTCA Cycle, Oxidative PhosphorylationMitochondrial MDHMitochondria

(Note: This is a representation of a data table. In an interactive format, users might be able to sort, filter, or expand rows.)

Research highlights the importance of this compound in various physiological contexts. Studies in aged rats, for example, suggest that this compound supplementation can improve performance during forced swimming by enhancing the rate of energy metabolism and improving mitochondrial function. cas.cz This is thought to be linked to increased TCA metabolism and enhanced ATP production. cas.cz

Membrane Transport Systems for L Malate

Dicarboxylate Translocators

Dicarboxylate translocators are a family of membrane proteins that facilitate the movement of dicarboxylates, including malate (B86768), across membranes. These transporters are found in various organisms and play key roles in metabolic pathways such as the citric acid cycle and photosynthesis.

In bacteria, the C4-dicarboxylate uptake (Dcu) family (TC# 2.A.13) consists of transmembrane ion transporters that exchange dicarboxylates like aspartate, malate, fumarate (B1241708), and succinate (B1194679). wikipedia.org For example, Escherichia coli possesses DcuA and DcuB, which function as antiporters for these substrates. wikipedia.org DcuA is constitutively expressed, while DcuB is strongly induced anaerobically. wikipedia.org The generalized transport reaction catalyzed by Dcu family proteins is the counter-exchange of two dicarboxylates across the membrane. wikipedia.org DcuB, specifically, is involved in the transport of C4-dicarboxylates during anaerobic growth and catalyzes the uptake of fumarate, malate, aspartate, or D-tartrate coupled to the export of succinate. uniprot.org DcuA can substitute for DcuB under certain anaerobic conditions and catalyzes a C4-dicarboxylate/succinate antiport for fumarate respiration, showing a preference for L-aspartate over L-malate or fumarate. biorxiv.org

In plants, dicarboxylate translocators are crucial for metabolite exchange between cellular compartments, particularly in chloroplasts and mitochondria. The inner envelope membrane of chloroplasts contains at least two distinct dicarboxylate transporters: the 2-oxoglutarate/malate translocator (DiT1 or OMT) and the glutamate (B1630785)/malate translocator (DiT2 or DCT). oup.comresearchgate.netannualreviews.org DiT1 primarily transports 2-oxoglutarate in exchange for malate, while DiT2 transports glutamate and aspartate in addition to dicarboxylates like malate, in exchange for malate. oup.comoup.com This counter-exchange mechanism facilitates the movement of carbon and nitrogen skeletons between the cytosol and chloroplasts, supporting processes like photorespiration and nitrogen assimilation. oup.comannualreviews.org Plant mitochondria also possess dicarboxylate carriers (DICs) and a dicarboxylate/tricarboxylate carrier (DTC) that mediate the transport of malate and other dicarboxylates and tricarboxylates by counter-exchange. researchgate.net

Malate/Oxaloacetate Shuttles

The malate-aspartate shuttle is a key system in eukaryotic cells, particularly in mitochondria, for the indirect transfer of reducing equivalents from cytosolic NADH into the mitochondrial matrix for oxidative phosphorylation. nih.govsketchy.comadpcollege.ac.insmpdb.cawikidoc.org This shuttle is necessary because the inner mitochondrial membrane is impermeable to NADH and NAD+. nih.govsmpdb.cawikidoc.org

The shuttle involves a series of enzymatic reactions and membrane transport steps. In the cytosol, malate dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD+. nih.govsketchy.comwikidoc.org Malate is then transported into the mitochondrial matrix via the malate-alpha-ketoglutarate antiporter, in exchange for alpha-ketoglutarate (B1197944) moving into the cytosol. nih.govadpcollege.ac.inwikidoc.org Inside the matrix, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing NAD+ to NADH. nih.govsketchy.comwikidoc.org The oxaloacetate in the matrix is then transaminated to aspartate, which is transported back to the cytosol by the glutamate-aspartate transporter, in exchange for glutamate entering the matrix. nih.govadpcollege.ac.inwikidoc.org In the cytosol, aspartate is converted back to oxaloacetate, completing the cycle. wikidoc.org The net effect is the transfer of reducing equivalents from cytosolic NADH to mitochondrial NAD+, allowing ATP generation via the electron transport chain. nih.govsketchy.comwikidoc.org

C4-Dicarboxylate Transporters

C4-dicarboxylate transporters are a broad category encompassing various systems that move four-carbon dicarboxylates, including malate, across membranes. These transporters are found in bacteria, plants, and animals and are involved in diverse metabolic and physiological processes.

In bacteria, as mentioned, the Dcu family represents C4-dicarboxylate transporters functioning as antiporters. wikipedia.org Other bacterial C4-dicarboxylate carriers include DctA, which in Escherichia coli is a C4-dicarboxylate/H+ or Na+ cation symporter involved in aerobic growth. frontiersin.org Tripartite ATP-independent periplasmic (TRAP) transport systems also function as C4-dicarboxylate carriers in bacteria, utilizing an electrochemical ion gradient as the driving force. ebi.ac.uk The DctPQM system in Rhodobacter capsulatus is a well-characterized TRAP transporter for high-affinity C4-dicarboxylate transport. ebi.ac.uk

In plants, C4-dicarboxylate transporters are vital for processes like C4 photosynthesis, where malate is transported between mesophyll and bundle sheath cells. oup.com The 2-oxoglutarate/malate transporter (OMT) and general dicarboxylate transporter (DCT) in chloroplasts, discussed in Section 5.1, are examples of C4-dicarboxylate transporters. oup.com

Sodium-L-Malate Cotransport Systems (e.g., in renal cells)

Sodium-L-malate cotransport systems utilize the electrochemical gradient of sodium ions to drive the uptake of this compound into cells. These systems are particularly important in mammalian tissues, such as the kidneys, where they play a role in reclaiming dicarboxylates from the glomerular filtrate.

In rat renal cortical cells, sodium-L-malate cotransport systems have been identified in both basolateral and brush border membrane vesicles. nih.govphysiology.org Studies using isolated membrane vesicles demonstrated that an inwardly directed sodium gradient stimulates this compound transport, leading to an overshoot phenomenon indicative of active transport. nih.govphysiology.org The presence of sodium alone, even without a gradient, also stimulated this compound uptake in basolateral membrane vesicles. nih.govphysiology.org This sodium-dependent uptake of this compound in renal basolateral membrane vesicles was inhibited by other tricarboxylic acid cycle intermediates, such as citrate (B86180), alpha-ketoglutarate, succinate, fumarate, and oxaloacetate, as well as by pyruvate (B1213749), suggesting a shared transport system. nih.govphysiology.org These cotransporters, including NaDC-1 in the brush border and NaDC-3 in the basolateral membrane of proximal tubule cells, mediate the cellular entry of dicarboxylates like succinate, fumarate, malate, and alpha-ketoglutarate in an electrogenic sodium-dependent manner, typically coupling the transport of three sodium ions to one divalent dicarboxylate anion. physiology.org This ensures high intracellular concentrations of dicarboxylates in proximal tubule cells. nih.govphysiology.org

Here is a summary of substrate inhibition data for sodium-L-malate cotransport in rat renal basolateral membrane vesicles:

InhibitorEffect on Sodium-Stimulated this compound Uptake
CitrateInhibited
Alpha-ketoglutarateInhibited
SuccinateInhibited
FumarateInhibited
This compoundInhibited
OxaloacetateInhibited
PyruvateInhibited
MaleateDid not inhibit
GluconateDid not inhibit
Formate (B1220265)Did not inhibit
Acetate (B1210297)Did not inhibit
L-LactateDid not inhibit
Beta-hydroxybutyrateDid not inhibit

Vacuolar Transporters in Plant Cells

In plant cells, the vacuole serves as a major storage compartment for various metabolites, including malate. Vacuolar malate accumulation is crucial for processes like pH regulation, turgor maintenance, and carbon storage, particularly in plants exhibiting crassulacean acid metabolism (CAM). nih.govresearchgate.netresearchgate.netcirad.froup.comannualreviews.org

Tonoplast Malate Transporters

Transport of malate across the tonoplast (vacuolar membrane) is mediated by specific transporters and channels. Studies have provided evidence for the existence of vacuolar malate-selective anion channels (VMAL) in both CAM and C3 plant species. nih.govresearchgate.net These channels exhibit distinctive properties, including strong rectification, favoring malate uptake into the vacuole at cytosolic-side negative membrane potentials. nih.govresearchgate.net The activation kinetics of VMAL channels can involve multiple components. nih.govresearchgate.net While VMAL channels appear to be a major pathway for malate influx into the vacuole, the strong rectification suggests the possibility of separate mechanisms for malate efflux. nih.govresearchgate.net

Other tonoplast malate transporters include the tonoplast dicarboxylate transporter (tDT), which plays a key role in malate accumulation in the vacuole. researchgate.net Aluminum-activated malate transporters (ALMTs), such as MdALMT9 in apples and VvALMT9 in grape berries, have also been shown to function as malate transporters into the vacuole, influencing fruit acidity. researchgate.netoup.com

Role of Proton Pumps in Malate Accumulation

Vacuolar malate accumulation is significantly influenced by the activity of proton pumps located on the tonoplast. These pumps, primarily the vacuolar H+-ATPase (V-ATPase) and vacuolar H+-pyrophosphatase (V-PPase), actively transport protons into the vacuole, generating a proton electrochemical gradient (inside acidic and positive). nih.govresearchgate.netoup.comannualreviews.orgnih.govoup.comoup.comnih.gov

The resulting low vacuolar pH protonates malate, effectively trapping it within the vacuole (the "acid trap" mechanism). researchgate.netnih.gov The transmembrane electrical potential difference established by the proton pumps, with the vacuole interior being positive relative to the cytosol, provides a driving force for the electrophoretic transport of the malate²⁻ anion into the vacuole. nih.govresearchgate.netnih.gov Therefore, vacuolar proton pumps and malate transporters work in concert to facilitate malate accumulation and regulate vacuolar pH. researchgate.netcirad.frnih.govoup.comoup.com The activity and regulation of these proton pumps and malate transporters are crucial determinants of malate levels in plant cells and contribute to the organoleptic properties of fruits. researchgate.netcirad.froup.comoup.com

Here is a summary of key components involved in vacuolar malate accumulation in plant cells:

ComponentLocationFunction
Vacuolar H+-ATPaseTonoplastPumps protons into the vacuole, contributing to proton gradient and pH. nih.govresearchgate.netoup.comannualreviews.orgnih.govoup.comoup.comnih.gov
Vacuolar H+-PPaseTonoplastPumps protons into the vacuole, contributing to proton gradient and pH. nih.govresearchgate.netoup.comannualreviews.orgnih.govoup.comoup.comnih.gov
VMAL ChannelTonoplastMalate-selective anion channel facilitating malate uptake into vacuole. nih.govresearchgate.net
tDT TransporterTonoplastMajor malate transporter for transport between cytoplasm and vacuole. researchgate.net
ALMTsTonoplastMalate transporters involved in vacuolar malate accumulation. researchgate.netoup.com

Malate Permeases in Microbial Systems

Microorganisms employ a variety of membrane transport proteins to facilitate the movement of this compound across their cell membranes. These transporters, often referred to as permeases, exhibit diverse mechanisms, substrate specificities, and regulatory controls, reflecting the varied roles of this compound in microbial physiology.

Several families of transporters are involved in the transport of C4-dicarboxylates, including this compound, in bacteria. These include the dicarboxylate amino acid-cation symporter (DAACS) family, the divalent anion sodium symporter (DASS) family, the tripartite ATP-independent periplasmic (TRAP) transporter family, and the 2-hydroxycarboxylate transporter (2-HCT) family. asm.orgoup.com

The DAACS family includes transporters like DctA, commonly found in aerobic and facultatively anaerobic bacteria, archaea, and eukaryotes. asm.org DctA typically mediates the uptake of C4-dicarboxylates such as succinate, fumarate, and this compound, often coupled with the symport of protons (H⁺) or sodium ions (Na⁺). asm.orgnih.govnih.gov Studies on Corynebacterium glutamicum have characterized DctA as a proton motive force-dependent uptake system for this compound, fumarate, and succinate, which can be inhibited by oxaloacetate, 2-oxoglutarate, and glyoxylate (B1226380). asm.orgnih.gov In Bacillus subtilis, DctA also catalyzes proton-coupled symport of these C4-dicarboxylates. nih.govresearchgate.net

DASS family transporters, such as DccT in Corynebacterium glutamicum, also facilitate the uptake of C4-dicarboxylates like succinate, fumarate, and this compound. asm.org Research indicates that the affinity of DccT for this compound may be lower compared to succinate and fumarate in some organisms. asm.org

TRAP transporters, exemplified by DctPQM in Rhodobacter capsulatus, are secondary uptake carriers that require a periplasmic solute-binding protein for substrate uptake. asm.orgnih.gov

The 2-HCT family is exclusively found in bacteria and is involved in the transport of di- and tricarboxylates like malate and citrate. oup.comresearchgate.net These transporters can function as symporters, often with Na⁺ or H⁺ as co-substrates, or as precursor/product exchangers. oup.comresearchgate.net MleP, a malate permease found in lactic acid bacteria such as Lactococcus lactis and Enterococcus faecalis, belongs to the 2-HCT family and functions as an electrogenic this compound/L-lactate exchanger or an this compound uniport. researchgate.netresearchgate.netnih.gov This exchange mechanism can contribute to metabolic energy generation during malolactic fermentation. researchgate.netasm.orgnih.govspringernature.com

In Escherichia coli, while this compound can be utilized, several transporters have been identified that are primarily involved in the export of this compound, particularly in engineered strains designed for this compound production. These include DcuA, CitT, and TtdT, which show substrate promiscuity and can transport this compound in addition to their primary substrates (succinate, citrate, and tartrate, respectively). researchgate.netfrontiersin.orgnih.gov Inactivation of these transporters can significantly reduce this compound production. researchgate.netfrontiersin.orgnih.gov

Yeast species also exhibit different mechanisms for this compound transport. Saccharomyces cerevisiae is generally considered a poor metabolizer of extracellular this compound due to the lack of a highly efficient mediated transport system, with uptake primarily occurring via slow simple diffusion of the undissociated acid. core.ac.ukresearchgate.netnih.govnih.gov In contrast, yeasts like Schizosaccharomyces pombe, Candida utilis, Hansenula anomala, and Kluyveromyces marxianus possess active transport systems for this compound, often functioning as proton symports. core.ac.ukresearchgate.netnih.govnih.govresearchgate.net The malate permease in Schizosaccharomyces pombe, Mae1p, mediates the transport of the monoanionic form of this compound and is influenced by transmembrane pH and substrate gradients. nih.gov

Regulation of malate permease activity and expression is crucial for microbial adaptation to varying environmental conditions and available carbon sources. In Enterococcus faecalis, the expression of the malate permease gene (maeP) and the malic enzyme gene (maeE) is induced by the presence of malate, regulated by the two-component system MaeKR. nih.govasm.org Carbon catabolite repression can also influence malate metabolism and transport in various bacteria. asm.org

Detailed research findings highlight the kinetic parameters and substrate specificities of some microbial malate permeases. For instance, the this compound transport system in Hansenula anomala, when grown on DL-malic acid, exhibits a Km of 0.076 mM for this compound at pH 5.0. nih.govresearchgate.netnih.gov This system is inducible and subject to glucose repression. nih.govresearchgate.net

The study of malate permeases in microbial systems provides valuable insights into microbial metabolism, energy conservation, and adaptation, and is also relevant for metabolic engineering applications aimed at optimizing this compound production or utilization.

Here is a summary of some microbial malate permeases and their characteristics:

MicroorganismTransporter FamilyTransporter Name(s)MechanismKey Substrates (besides this compound)Notes
Corynebacterium glutamicumDAACSDctAH⁺-symportFumarate, Succinate, Oxaloacetate, GlyoxylateProton motive force-dependent uptake. asm.orgnih.gov
Corynebacterium glutamicumDASSDccTDivalent anion/Na⁺ symportSuccinate, FumarateAffinity for this compound may be lower. asm.org
Escherichia coliDcuA, CitT, TtdTDcuA, CitT, TtdTExport (various)Succinate, Citrate, TartrateInvolved in this compound export. researchgate.netnih.gov
Lactococcus lactis2-HCTMlePThis compound/L-lactate exchange, UniportL-lactateElectrogenic, involved in energy conservation. researchgate.netresearchgate.net
Enterococcus faecalis2-HCTMaePH⁺/malate symport (putative)-Expression regulated by MaeKR. nih.govasm.org
Bacillus subtilisDAACSDctAProton-symportSuccinate, Fumarate, OxaloacetateCatalyzes proton-coupled symport. nih.govresearchgate.net
Bacillus subtilis2-HCTCimHbs (YxkJ), MaeNbs (YufR)H⁺-symport (CimHbs), Na⁺-symport (MaeNbs)Citrate (CimHbs)CimHbs transports this compound and citrate. oup.compsu.edu
Schizosaccharomyces pombeSLAC1 (formerly TDT)Mae1pProton symportC4 dicarboxylic acidsMediates transport of monoanionic this compound. researchgate.netnih.govnih.gov
Hansenula anomala--Proton symportFumaric acid, α-ketoglutaric acid, Oxaloacetic acid, D-malic acidInducible, glucose repressible. nih.govresearchgate.netnih.gov
Leuconostoc oenos--UniportCitrate, D-lactate, L-lactateFacilitates uptake of monoanionic this compound. nih.gov
Dehalobacter restrictus-maePUptake-Involved in an interspecies malate-pyruvate shuttle. biorxiv.orgnih.gov

Data Table: Kinetic Parameters of this compound Transport in Hansenula anomala nih.govresearchgate.netnih.gov

ParameterValue UnitsConditions
Vmax0.20 nmol/s/mg (dry weight)pH 5.0
Km0.076 mMpH 5.0

Regulation of L Malate Metabolism

Allosteric Regulation of Enzymes

Enzyme activity is often rapidly modulated through allosteric regulation, where molecules bind to a site distinct from the active site, inducing conformational changes that affect catalytic efficiency. Enzymes involved in L-malate metabolism, particularly malate (B86768) dehydrogenase (MDH), are subject to such regulation by various metabolites. portlandpress.comwikipedia.org

Modulation of MDH Activity by Metabolites (e.g., Oxaloacetate, Citrate)

Malate dehydrogenase (MDH), which catalyzes the reversible interconversion of this compound and oxaloacetate, is a prime example of an enzyme regulated by TCA cycle intermediates. portlandpress.comwikipedia.org Studies have shown that MDH activity is modulated by its substrates, malate and oxaloacetate (OAA), as well as other TCA cycle intermediates like citrate (B86180). portlandpress.com

Oxaloacetate, a product of the forward reaction (malate to OAA), acts as an inhibitor of MDH activity, particularly at high concentrations. portlandpress.commdhcures.org This feedback inhibition helps prevent the accumulation of OAA. High concentrations of malate can also lead to inhibition in some instances. mdhcures.org

Citrate exhibits a complex regulatory effect on MDH, capable of both activating and inhibiting the enzyme depending on the MDH isoform, reaction direction, and pH. portlandpress.comwikipedia.org For instance, citrate can inhibit the oxidation of this compound at low levels of malate and NAD⁺. wikipedia.org Conversely, in the presence of high concentrations of malate and NAD⁺, citrate can stimulate the production of oxaloacetate. wikipedia.org This suggests that citrate may bind to an allosteric site on MDH, influencing the reaction equilibrium. wikipedia.orgmdhcures.org Research indicates that citrate does not directly bind to the catalytic site but rather to a secondary or regulatory site, influencing the equilibrium between different MDH conformations, each with a preference for binding either NAD⁺ or NADH. mdhcures.org

Studies on mitochondrial MDHs have demonstrated allosteric regulation by high concentrations of malate, which stimulate oxaloacetate production, while high oxaloacetate concentrations inhibit the reaction. sav.sk Citrate's effect on mitochondrial MDH is also complex, inhibiting the reduction of oxaloacetate under all conditions and inhibiting malate oxidation at low malate or NAD concentrations. sav.sk At high malate and NAD concentrations, citrate can increase MDH activity. sav.sk These effectors (malate, oxaloacetate, and citrate) may bind to the same putative allosteric site. sav.skwikipedia.org

ATP and other adenosine (B11128) nucleotides can also competitively inhibit MDH activity, particularly the mitochondrial isoform, by occupying the NAD-binding domain and stabilizing the dimer structure over the catalytically preferred tetramer. mdhcures.orgwikipedia.org ATP binding at an allosteric site on human mitochondrial MDH leads to conformational changes that reduce enzyme activity and decrease its affinity for malate. mdhcures.org

Transcriptional and Post-Translational Control Mechanisms

Beyond allosteric regulation, the levels of this compound metabolizing enzymes are controlled at the transcriptional level, and the activity of these enzymes can be further modified after translation through post-translational modifications.

Gene Expression Regulation of Malate-Related Enzymes

The expression of genes encoding enzymes involved in this compound metabolism is regulated in response to various cellular and environmental cues. For example, the expression of the mdh gene, encoding malate dehydrogenase, is regulated in bacteria like Escherichia coli in response to oxygen and carbon availability. asm.orgnih.gov E. colimdh gene expression is about twofold higher under aerobic conditions compared to anaerobic conditions on most media. asm.orgnih.gov This anaerobic response is modulated by the ArcA protein, which acts as a repressor of mdh gene expression. asm.orgnih.gov The type of carbon compound used for growth can also significantly influence mdh expression. asm.orgnih.gov

In Bacillus subtilis, glucose and malate are preferred carbon sources that trigger carbon catabolite repression, affecting the expression of genes for the utilization of alternative carbon sources. researchgate.netoup.com Malate-dependent catabolite repression in B. subtilis involves the CcpA transcription factor and its cofactors, similar to glucose repression. nih.gov

Transcriptional regulation of malate metabolism has also been studied in yeast. In Schizosaccharomyces pombe, the transcription of the malic enzyme gene (mae2) is induced by high concentrations of glucose or under anaerobic conditions, rather than by this compound itself. nih.gov This suggests that increased malic enzyme levels may help provide pyruvate (B1213749) or maintain redox potential under fermentative conditions. nih.gov Negative and positive cis-acting elements have been identified in the mae2 promoter, suggesting complex transcriptional control, potentially co-regulated with the malate transporter gene. nih.gov

In plants, the expression of malate dehydrogenase genes is regulated during development and in response to environmental stresses. plos.org For instance, an insertion/deletion in the promoter of a cytosolic MDH gene (MdMa7) in apple has been shown to affect its expression and consequently the malic acid content in the fruit. oup.com

Some metabolic enzymes, including malate dehydrogenase, have also been found in the nucleus and are involved in transcriptional regulation through epigenetic modifications. mdpi.com

Redox Modification and Enzyme Activity

Post-translational modifications (PTMs) play a vital role in rapidly altering protein activity in response to cellular conditions and environmental stimuli. mdpi.comportlandpress.comnih.gov Redox modifications, particularly to cysteine residues, are significant PTMs that can act as "redox switches" to modulate enzyme activity. mdpi.compnas.org

Malate dehydrogenase activity can be regulated by redox modifications. For example, in pea, MDH enzyme activity is decreased through cysteine S-nitrosylation. frontiersin.org In plants, plastidial NAD-dependent malate dehydrogenase contains redox-active cysteine residues. mdpi.com Studies have shown that oxidative treatment can lead to S-sulfenylation of a specific cysteine residue (Cys129), which is responsible for the reversible oxidative inhibition of the enzyme. mdpi.com Reduced or oxidized nicotinamide (B372718) adenine (B156593) dinucleotide cofactors can offer protection against this inhibition. mdpi.com

In maize, photosynthetic NADP-malic enzyme activity is modulated by redox status. nih.govoup.com Oxidation of this enzyme causes a conformational change that limits catalytic activity but increases substrate binding affinity. nih.govoup.com Specific cysteine residues have been identified as being directly or indirectly involved in this redox modulation, potentially through disulfide bond formation or influencing the oxidation of critical residues. nih.gov This redox regulation is considered vital for plants under fluctuating light conditions, helping maintain NADPH homeostasis in chloroplasts. pnas.org

Malic enzyme-1 (Me1) in liver also plays a role in mediating the cellular redox state by sensing TCA cycle function through the ratio of malate to pyruvate. diabetesjournals.org

Environmental and Cellular Signal Integration

This compound metabolism is integrated with various environmental and cellular signals, allowing organisms to adapt their metabolic state to nutrient availability and other external cues.

Response to Carbon Source Availability (e.g., Glucose Repression, Substrate Induction)

The availability of different carbon sources is a major factor regulating this compound metabolism. Carbon catabolite repression is a widespread mechanism where the presence of a preferred carbon source represses the utilization of less preferred ones. researchgate.netnih.gov

In many organisms, glucose is the preferred carbon source, and its presence often represses the metabolism of other substrates, including malate. researchgate.netnih.govcore.ac.uk This phenomenon, known as glucose repression, affects the transport and degradation of this compound in various yeasts and bacteria. core.ac.ukcore.ac.uk For instance, in Candida utilis, the transport and degradation of extracellular this compound are subject to strong glucose repression. core.ac.uk

Conversely, substrate induction can occur, where the presence of this compound itself induces the expression or activity of enzymes and transporters involved in its metabolism. core.ac.uk In C. utilis, the transport of dicarboxylic acids like this compound is strongly inducible by either fumarate (B1241708) or this compound. core.ac.uk However, not all organisms exhibit strong substrate induction for malate metabolism. In S. pombe, for example, substrate-induced expression of the malic enzyme gene was not observed in the presence of this compound. nih.gov

The interplay between glucose repression and substrate induction varies among different organisms and even between strains. In some yeasts, this compound metabolism is characterized by the absence of glucose repression or substrate induction, while in others, strong glucose repression and substrate induction are typical. core.ac.ukcore.ac.uk

In Bacillus subtilis, malate is considered a second preferred carbon source alongside glucose, and it can cause strong catabolite repression of transporters for alternative carbon sources. researchgate.netoup.comnih.govinra.fr Interestingly, B. subtilis can cometabolize malate and glucose, indicating that malate is not subject to carbon catabolite repression by glucose in this organism. researchgate.net

In Laribacter hongkongensis, malate is a preferred carbon source, and its utilization significantly inhibits the use of alternative carbon sources while enhancing central carbon metabolism. frontiersin.orgnih.gov This repression of alternative carbon sources by malate is partially mediated by the transcription factor CRP. frontiersin.orgnih.gov

The response to carbon source availability highlights the dynamic nature of this compound metabolism, which is finely tuned to optimize nutrient utilization and energy production based on the available resources.

Regulatory MechanismEnzyme/Process AffectedMetabolites/Signals InvolvedEffect on this compound MetabolismOrganism ExamplesSource
Allosteric RegulationMalate Dehydrogenase (MDH)Oxaloacetate (OAA)Inhibition (feedback inhibition)Various organisms portlandpress.commdhcures.org
Malate Dehydrogenase (MDH)CitrateActivation or Inhibition (depends on conditions/isoform)Various organisms portlandpress.comwikipedia.org
Malate Dehydrogenase (MDH)High MalateActivation or Inhibition (depends on concentration/isoform)Eukaryotes, Bacteria portlandpress.commdhcures.org
Mitochondrial MDHATP, Adenosine NucleotidesInhibitionMammals mdhcures.orgwikipedia.org
Transcriptional Controlmdh gene expressionOxygen, Carbon Source Availability, ArcARegulation of MDH levelsEscherichia coli asm.orgnih.gov
Genes for alternative carbon source useGlucose, Malate, CcpACatabolite RepressionBacillus subtilis, Yeast researchgate.netoup.comnih.gov
mae2 gene expression (Malic Enzyme)Glucose, Anaerobic conditions, cis-elementsInduction or RepressionSchizosaccharomyces pombe nih.gov
MdMa7 (cytosolic MDH) gene expressionPromoter variationsAffects malic acid contentApple oup.com
Post-Translational ModificationMalate Dehydrogenase (MDH)Cysteine S-nitrosylationDecreased activityPea frontiersin.org
Plastidial NAD-MDHOxidation (S-sulfenylation of Cys129)Reversible InhibitionPlants mdpi.com
Photosynthetic NADP-Malic EnzymeRedox status (Cysteine residues)Modulation of activityMaize nih.govoup.com
Environmental/Cellular SignalsThis compound transport and degradationGlucoseRepressionYeast, Bacteria core.ac.ukcore.ac.uk
This compound transport and degradationThis compound, FumarateInductionCandida utilis core.ac.uk
Utilization of alternative carbon sourcesMalate, CRPRepressionLaribacter hongkongensis frontiersin.orgnih.gov

Impact of Oxygen Levels

Oxygen levels significantly influence this compound metabolism, particularly in organisms capable of both aerobic and anaerobic respiration. Under aerobic conditions, this compound is a key intermediate in the TCA cycle, where it is oxidized to oxaloacetate by malate dehydrogenase (MDH) portlandpress.comwikipedia.org. This reaction generates NADH, which then feeds into the electron transport chain for ATP production through oxidative phosphorylation cas.czoup.com.

In Escherichia coli, this compound is a primary carbon source under aerobic conditions, entering the cell via the DctA transporter and being metabolized through the citric acid cycle and the malic enzyme/pyruvate dehydrogenase bypass to produce acetyl-CoA asm.org. Fumarase C is the dominant enzyme involved in this compound metabolism during aerobic growth asm.org.

Under anaerobic conditions, the metabolic fate of this compound shifts. In E. coli, this compound can be converted to fumarate by fumarase B and then reduced to succinate (B1194679) by fumarate reductase as part of fumarate respiration asm.org. This pathway allows for ATP generation in the absence of oxygen. Some yeasts, like Saccharomyces bailii, can also metabolize this compound anaerobically, primarily through the action of L-malic enzyme, which converts this compound to pyruvate nih.gov.

Studies in maize root tips have shown that during hypoxia (low oxygen), cytoplasmic malate is partly decarboxylated to pyruvate by malic enzyme, contributing to pH regulation and providing precursors for fermentation products like alanine (B10760859), lactate (B86563), and ethanol (B145695) oup.com. This activation of malic enzyme appears to help limit cytoplasmic acidosis early in hypoxia oup.com. The increased daily fluctuations of malate and NAD(P)H under hypoxia in mosses also suggest an adaptive strategy to low oxygen conditions cas.cz.

Engineered E. coli strains for this compound production demonstrate the impact of oxygen on metabolic flux. While aerobic production is possible, it often results in significant CO2 emissions and lower yields compared to anaerobic fermentation asm.orgresearchgate.net. Strategies involving the inactivation of enzymes that divert malate to other pathways, such as fumarase and malic enzymes, are employed to enhance anaerobic this compound accumulation asm.orgscilit.comnih.gov. The availability of NAD(H) and the NADH/NAD+ ratio are crucial regulatory parameters during anaerobic this compound production, with a lower NADH/NAD+ ratio being beneficial for accumulation researchgate.net.

pH-Dependent Regulation

The pH of the cellular environment significantly impacts the activity of enzymes involved in this compound metabolism, thereby regulating its flux. Enzymes like malate dehydrogenase (MDH) and malic enzyme exhibit pH optima for their catalytic activity.

Malate dehydrogenase (MDH), which catalyzes the reversible conversion of this compound to oxaloacetate, shows pH-dependent kinetics nih.govportlandpress.comresearchgate.net. The binding of this compound to MDH is promoted under alkaline conditions wikipedia.org. The catalytic mechanism involves proton transfer, and the ionization state of amino acid residues in the enzyme's active site is crucial for its function wikipedia.orgnih.govportlandpress.combrainly.com. For mitochondrial MDH, optimal activity for oxaloacetate reduction is near pH 8, with high activity generally observed between pH 7 and 8.5 researchgate.net. The equilibrium constant for the MDH reaction also increases with rising pH, favoring the oxidation of this compound at higher pH levels, although the equilibrium still strongly favors oxaloacetate reduction portlandpress.comresearchgate.net.

Malic enzyme, which catalyzes the oxidative decarboxylation of this compound to pyruvate, also shows pH dependence. The NADP-dependent malic enzyme from tobacco leaves has a pH optimum between 7.1 and 7.4, with activity decreasing significantly outside this range psu.edu. The NAD malic enzyme from Ascaris suum shows a pH optimum of 6.7 when complexed with Mg2+ and NAD+, shifting to 7.0 upon binding this compound nih.gov. The K_m for malate increases markedly under alkaline conditions for this enzyme nih.gov.

Fumarase, which interconverts this compound and fumarate, is another enzyme whose activity is highly sensitive to pH chegg.comnih.govresearchgate.net. The pH dependence of fumarase activity is attributed to the ionization of important amino acid residues in the enzyme or the substrate brainly.comchegg.com. For instance, the K_m value of Streptomyces lividans fumarase C for this compound increases significantly as the pH increases from 6.5 to 8.0, while the catalytic efficiency also increases in this range researchgate.net. Substrate inhibition by this compound has also been observed to be pH-dependent for fumarase researchgate.net.

Beyond enzymatic activity, pH can also influence this compound transport. In Lactococcus lactis, this compound uptake can be driven by a pH gradient, indicating transport of an electronegative species asm.org. The malolactic fermentation, which converts this compound to L-lactate, is important for raising external pH asm.org.

Recent research highlights a role for this compound in pH regulation of inflammation in macrophages, acting through a proton-sensing pathway involving the binding of this compound to the protein BiP, which is facilitated by pH reduction nih.govresearchgate.net. This suggests a broader role for this compound and pH in cellular signaling and regulation.

This compound is a ubiquitous four-carbon dicarboxylic acid that plays crucial roles in the metabolism and physiology of diverse biological systems, ranging from plants to microorganisms. Its functions extend beyond being a simple metabolic intermediate, encompassing roles in osmoregulation, pH homeostasis, nutrient acquisition, stress tolerance, and serving as a key carbon source for symbiotic relationships.

L Malate in Diverse Biological Systems

Microbial Metabolism and Bioengineering L-malate is an important intermediate in microbial metabolism, particularly within the TCA cyclefrontiersin.orgnih.govsciepublish.com. Microorganisms can produce this compound through various metabolic pathways, including the reductive TCA pathway, the conversion of phosphoenolpyruvate (B93156) to oxaloacetate, the oxidative TCA cycle, and the glyoxylate (B1226380) pathwayfrontiersin.orgnih.govsciepublish.com.

The biological production of this compound through microbial fermentation is an area of significant interest for industrial applications, offering a potentially more sustainable and environmentally friendly alternative to chemical synthesis nih.govasm.orgresearchgate.netnih.govresearchgate.net. Various microorganisms, including bacteria (e.g., Escherichia coli, Brevibacterium ammoniagenes) and fungi (e.g., Aspergillus flavus, Aspergillus oryzae, Saccharomyces cerevisiae, Schizophyllum commune), have been explored for this compound production frontiersin.orgnih.govasm.orgresearchgate.netnih.govresearchgate.netscilit.comresearchgate.net.

Metabolic engineering strategies have been widely applied to enhance this compound production in microorganisms frontiersin.orgasm.orgresearchgate.netnih.govscilit.commdpi.com. These strategies often involve modifying existing pathways or introducing heterologous pathways to increase carbon flux towards malate (B86768) synthesis and reduce the accumulation of by-products frontiersin.orgasm.orgscilit.com. For instance, engineering E. coli has involved deleting genes responsible for competing pathways (e.g., succinate (B1194679) and pyruvate (B1213749) production) and overexpressing enzymes involved in malate synthesis, such as malate dehydrogenase or malic enzyme frontiersin.orgasm.orgscilit.com. Different fermentation strategies, including one-step fermentation and two-stage processes (aerobic growth followed by anaerobic production), have been employed to optimize this compound yield and productivity nih.govasm.orgresearchgate.netscilit.com. While significant titers have been achieved in engineered strains, challenges remain in minimizing by-product formation and optimizing yield and productivity for industrial scale frontiersin.orgasm.orgscilit.com. The secretion mechanisms of this compound from microbial cells are also being investigated to improve production efficiency nih.gov.

Metabolic Engineering Strategies for this compound Biosynthesis

Microbial fermentation has emerged as an environmentally friendly and economical alternative to chemical synthesis for producing this compound from renewable sources. nih.govnih.gov The rapid advancements in genetic engineering and synthetic biology have facilitated the development of promising microbial strains for large-scale this compound production. nih.govresearchgate.net Metabolic engineering strategies aim to enhance this compound accumulation by manipulating biosynthetic pathways, improving transport systems, and minimizing the formation of undesirable byproducts. nih.govnih.gov

Pathway Redesign and Optimization

Several metabolic pathways are involved in this compound biosynthesis in microorganisms, including the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate (PEP) to oxaloacetate, the tricarboxylic acid (TCA) cycle, the glyoxylate pathway, and the direct conversion of pyruvate to malic acid. nih.govfrontiersin.org The rTCA cycle, for instance, can achieve a theoretical conversion of 2 mol of this compound per mole of glucose by fixing CO2. sciepublish.com Key enzymes in this pathway include pyruvate carboxylase (pyc), which catalyzes the carboxylation of pyruvate to oxaloacetate, and malate dehydrogenase (mdh), which reduces oxaloacetate to malate. sciepublish.com Metabolic engineering often involves reinforcing these pathways or introducing exogenous pathways not naturally present in the strain to increase malate flux. nih.govresearchgate.net

Genetic Manipulation in Model Microorganisms (e.g., E. coli, Saccharomyces cerevisiae, Aspergillus)

Model microorganisms like Escherichia coli, Saccharomyces cerevisiae, and Aspergillus species are widely used as chassis organisms for this compound biosynthesis due to their well-characterized genetics and ease of manipulation. researchgate.netsciepublish.com

In E. coli, metabolic engineering typically involves deleting byproduct synthesis genes and overexpressing pathway enzyme genes. nih.gov For instance, studies have focused on deleting genes like ldhA, poxB, pflB, pta, and ackA to reduce pyruvate and acetate (B1210297) accumulation, leading to increased this compound titers. frontiersin.org Overexpression of phosphoenolpyruvate carboxykinase (pckA), which converts PEP to oxaloacetate, can also enhance oxaloacetate accumulation, a precursor for this compound. sciepublish.com Introducing genes like pos5 from S. cerevisiae, encoding an NADH kinase that converts NADH to NADPH, has been used to increase NADPH supply for malic enzyme, a key enzyme in some engineered pathways. frontiersin.orgnih.gov

Aspergillus species, particularly Aspergillus flavus and Aspergillus oryzae, are also significant this compound producers. frontiersin.org In A. niger, deleting the oahA gene, involved in oxalic acid synthesis, has been shown to increase this compound titer by 40% as oxaloacetate is a common precursor for both. frontiersin.org Genetic modifications in A. oryzae, such as enhancing this compound synthesis activity and reducing succinate byproduct, have led to significant increases in this compound production, reaching over 200 g/L in fed-batch fermentation. frontiersin.org

While Saccharomyces cerevisiae is primarily known in the context of malolactic fermentation for its role in wine production (discussed below), it has also been subject to genetic manipulation. Engineered S. cerevisiae strains have been developed to perform malolactic fermentation by introducing genes like the malate permease gene (MAE1) from Schizosaccharomyces pombe and the malolactic enzyme gene (mleA) from Oenococcus oeni. mdpi.com These modifications allow S. cerevisiae to consume L-malic acid and produce L-lactic acid. mdpi.com

Role in Malolactic Fermentation by Wine Yeasts and Bacteria

Malolactic fermentation (MLF) is a crucial process in winemaking where tart-tasting L-malic acid, naturally present in grape must and wine, is converted to softer-tasting L-lactic acid. mdpi.comwikipedia.orgmdpi.com This biotransformation is primarily carried out by lactic acid bacteria (LAB), with Oenococcus oeni being the most prominent species, although species of Lactobacillus and Pediococcus also contribute. wikipedia.orgmdpi.com MLF is a decarboxylation reaction, releasing carbon dioxide. wikipedia.org

The primary function of MLF is to deacidify the wine, which is particularly important for wines from cooler climates that tend to have high malic acid content. wikipedia.org Beyond deacidification, MLF contributes to the microbiological stability of the wine by removing L-malic acid, which could otherwise serve as a carbon source for spoilage microorganisms. awri.com.au MLF also significantly impacts the sensory profile of wine, often imparting buttery, fruity, or nutty aromas and enhancing mouthfeel. mdpi.commdpi.com

The conversion of this compound to L-lactate by LAB involves the transport of this compound into the bacterial cell, its decarboxylation by malolactic enzyme, and the release of L-lactate. mdpi.com In O. oeni, this compound import occurs via an this compound/H+ uniport, driven by the concentration gradient and pH. mdpi.com The expression of genes involved in MLF, such as mleA (malolactic enzyme) and mleP (malate permease), is influenced by factors like ethanol (B145695) concentration and pH. mdpi.com

While traditionally carried out by bacteria, research has explored engineering wine yeasts, such as Saccharomyces cerevisiae, to perform MLF. mdpi.com By introducing bacterial malolactic enzyme genes and malate permease genes, engineered yeast strains can effectively reduce malic acid content during alcoholic fermentation, offering a potential alternative to bacterial inoculation and reducing the risk of undesirable byproducts from wild bacteria. mdpi.com

Carbon Source Utilization and Adaptation in Microbial Growth

This compound can serve as a carbon source for the growth of various microorganisms. Its role as an intermediate in the TCA cycle means it is readily integrated into central metabolism for energy production and biosynthesis. wikipedia.org The ability of microorganisms to utilize this compound as a carbon source is influenced by the presence and regulation of specific transporters and metabolic enzymes.

In the context of malolactic fermentation, the consumption of L-malic acid by LAB like O. oeni is essential for their growth and survival in the challenging wine environment. awri.com.au The energy generated from the decarboxylation of malate to lactate (B86563), although limited, can contribute to ATP production, particularly through the generation of a pH gradient. wikipedia.org

Beyond MLF, various microorganisms, including bacteria and fungi, can metabolize this compound as a primary or secondary carbon source. This metabolic flexibility is important for their adaptation to different ecological niches. The pathways involved in this compound utilization typically feed into the TCA cycle, allowing for the complete oxidation of the carbon skeleton to CO2 and the generation of ATP, NADH, and FADH2. The efficiency of this compound utilization as a carbon source depends on the specific microbial species and the availability of other nutrients.

Advanced Methodologies for L Malate Research

Analytical Techniques for Biochemical Quantification

Precise measurement of L-malate concentration in various matrices is crucial for metabolic studies, quality control in food and beverage industries, and clinical diagnostics. Several analytical techniques have been developed for this purpose, offering varying degrees of sensitivity, specificity, and throughput.

Enzymatic Spectrophotometric Assays

Enzymatic assays are widely used for the specific determination of this compound due to their high specificity for the L-isomer. These methods typically couple the oxidation of this compound to oxaloacetate with the reduction of a coenzyme, such as NAD⁺ or NADP⁺. The change in absorbance of the reduced coenzyme (NADH or NADPH) at a specific wavelength, usually 340 nm, is directly proportional to the concentration of this compound in the sample. tandfonline.comucdavis.eduoiv.int

A common enzymatic method utilizes this compound dehydrogenase (L-MDH), which catalyzes the reversible conversion of this compound to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. oiv.intnzytech.com The equilibrium of this reaction typically favors this compound formation at neutral pH. tandfonline.comoiv.int To drive the reaction towards oxaloacetate and NADH production, the oxaloacetate product is often removed from the reaction mixture, for example, by coupling with another enzyme like glutamate (B1630785) oxaloacetate transaminase (GOT) which converts oxaloacetate to L-aspartate in the presence of L-glutamate. oiv.intnzytech.com The increase in NADH concentration is then monitored spectrophotometrically at 340 nm. oiv.int

Another enzymatic approach employs NAD(P)-linked malic enzyme (EC 1.1.1.39), which catalyzes the oxidative decarboxylation of this compound to pyruvate (B1213749) and CO₂, with the reduction of NAD(P)⁺ to NAD(P)H. tandfonline.comsigmaaldrich.com This reaction proceeds in the direction of pyruvate production in the neutral pH range, making it suitable for this compound measurement using a single enzyme reaction. tandfonline.com The NADPH formed is measured spectrophotometrically at 340 nm. tandfonline.comsigmaaldrich.com

These spectrophotometric methods are often available in convenient kit formats and are applicable to various sample types, including foodstuffs like wine, beer, fruit juices, and biological samples. ucdavis.edunzytech.com While generally rapid and simple, factors such as enzyme impurities, optimal pH and temperature requirements, and potential interference from colored substances in samples like red wine need to be considered for accurate results. ucdavis.eduajevonline.org

Here is an example of data that might be obtained from an enzymatic spectrophotometric assay:

This compound Concentration (µM)Absorbance at 340 nm
00.050
500.155
1000.260
2000.470
4000.890

Amperometric Biosensors

Amperometric biosensors offer an alternative approach for this compound quantification, providing advantages such as rapid response times and potential for on-site monitoring. These biosensors typically integrate enzymes involved in this compound metabolism with an electrochemical transducer that measures the current produced or consumed during the enzymatic reaction. ajevonline.orgfh-aachen.denih.gov

A common design for this compound amperometric biosensors involves the use of this compound dehydrogenase (MDH) coupled with a diaphorase enzyme. fh-aachen.decsic.es In the presence of NAD⁺, MDH catalyzes the oxidation of this compound to oxaloacetate, producing NADH. The diaphorase then catalyzes the re-oxidation of NADH, often utilizing a redox mediator, which generates a measurable current at a specific applied potential. fh-aachen.de For instance, amperometric detection mediated by the oxidation of hexacyanoferrate (II) at a potential of +0.3 V versus Ag/AgCl has been reported. fh-aachen.de

Biosensors based on this principle have been developed for the determination of this compound in various samples, including wines. ajevonline.orgcsic.es Immobilization of enzymes on electrode surfaces, such as carbon nanotubes or within membranes like polypyrrole or Nafion, can enhance biosensor stability and performance. csic.esmdpi.com Linear detection ranges and sensitivities have been reported for this compound biosensors. For example, one study reported a linear range up to 3.0 mM with a sensitivity of 0.7 μA mM⁻¹. fh-aachen.de Another study using a carbon nanotube-modified electrode showed a linear calibration curve for L-malic acid concentrations between 0.2 and 1 mM with a sensitivity of 200 nA/mM. mdpi.com

Amperometric biosensors can also be designed as multibiosensors for the simultaneous determination of multiple analytes, including this compound. nih.gov

Here is an example of reported performance characteristics for this compound amperometric biosensors:

Biosensor TypeLinear Range (mM)Sensitivity (µA/mM or nA/mM)Detection Method
MDH/Diaphorase (Hexacyanoferrate)Up to 3.00.7 µA/mMAmperometric (+0.3 V vs Ag/AgCl)
MDH/SWNT-modified electrode0.2 - 1.0200 nA/mMAmperometric
Bienzymatic (MDH/Diaphorase)Not specifiedNot specifiedAmperometric

Chromatographic Separations for Isomer Analysis (e.g., GC, HPLC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are valuable for the separation and quantification of this compound, especially when distinguishing it from its stereoisomer, D-malate. This is particularly important in applications like food authentication, as natural products often contain predominantly this compound, while racemic DL-malic acid can be added as an acidulant. nih.govoup.com

GC methods for malic acid analysis typically involve derivatization to make the compounds more volatile. ajevonline.org For the simultaneous determination of D- and L-malic acids, chiral derivatization is necessary to separate the enantiomers. One reported GC method involves preparing (R)-(-)-2-butyl esters of D- and L-malic acids using (R)-(-)-2-butanol as the chiral derivatization reagent. oup.comnih.gov These diastereomers can then be separated and quantitated using a capillary column. oup.comnih.gov This approach allows for the direct quantification of both isomers in samples like apple juice without extensive sample pretreatment. oup.comnih.gov

HPLC is also widely used for malate (B86768) analysis. Reversed-phase HPLC is a common mode, often coupled with UV detection. tandfonline.commdpi.com For example, L-malic acid can be determined by HPLC using a reversed-phase column and eluting with an acidic solution, with detection at 220 nm. tandfonline.com To differentiate between L- and D-malate using HPLC, chiral stationary phases or chiral derivatization agents are employed. A reversed-phase HPLC method for determining D-malic acid impurity in L-malic acid bulk drug involves pre-column derivatization with a chiral reagent like (R)-1-(1-naphthyl)ethylamine ((R)-NEA) and separation on a C18 column with UV detection at 225 nm. scielo.br HPLC coupled with a variable-wavelength optical rotation detector can also be used to determine the enantiomeric excess of this compound, aiding in the detection of adulteration. nih.gov

Here is a summary of chromatographic approaches for malate isomer analysis:

TechniqueDerivatizationSeparation MechanismDetection Method(s)Application Examples
GCEsterification (Chiral)Chiral SeparationFlame Ionization Detector (FID)D/L-malate in apple juice
HPLCOptional (Chiral)Reversed-phase, ChiralUV, Optical Rotation DetectorThis compound quantification, D/L-malate separation

Computational and Systems Biology Approaches

Computational and systems biology approaches play a vital role in understanding the complex behavior of this compound within metabolic networks and the detailed mechanisms of enzymes involved in its metabolism. These methods allow for the integration of experimental data, simulation of biological processes, and prediction of system responses to perturbations.

Metabolic Network Modeling and Simulation (e.g., Petri Net Approaches)

Metabolic network modeling aims to represent the biochemical reactions and pathways within an organism or system as a network. These models can be used to simulate metabolic flux distributions, predict the effects of genetic modifications or environmental changes, and identify key enzymes or reactions controlling metabolic flow. nih.govresearchgate.netfrontiersin.org

Constraint-based metabolic modeling, such as Flux Balance Analysis (FBA), is a widely used approach that utilizes the stoichiometry of the metabolic network and applies constraints (e.g., uptake rates, enzyme capacities) to predict metabolic fluxes. nih.govresearchgate.netusp.br Genome-scale metabolic models (GSMMs) reconstruct the entire metabolic network of an organism and can be used to analyze the role of metabolites like malate in cellular metabolism under different conditions. nih.govfrontiersin.orgnih.gov For example, GSMMs have been used to investigate malate metabolism in organisms like Sinorhizobium fredii and Plasmodium falciparum. frontiersin.orgnih.gov

Petri nets are a mathematical modeling language particularly suited for describing distributed systems, including biochemical networks. mdpi.comwikipedia.org They consist of places (representing metabolites or reaction states) and transitions (representing reactions), with tokens in places representing the quantity of a metabolite. wikipedia.org Petri nets provide a graphical notation and a formal mathematical framework for simulating and analyzing the dynamics of metabolic pathways, including aspects like concurrency and choice. wikipedia.org While not explicitly found in the search results directly applied to this compound metabolism, Petri nets are a recognized tool for modeling biochemical processes and metabolic networks. dntb.gov.uaebi.ac.uk Modular Petri nets have been proposed to handle the complexity of large biological systems by decomposing them into smaller, analyzable modules. mdpi.com

Computational models can help in understanding how malate is converted and utilized within central metabolic pathways like the TCA cycle and how it is involved in processes like NADPH production through malic enzyme reactions. nih.gov

Enzyme Kinetic Modeling and Reaction Mechanism Simulation

Enzyme kinetic modeling focuses on describing the rates of enzyme-catalyzed reactions and how these rates are influenced by substrate and product concentrations, enzyme concentration, and other factors. wikipedia.org Studying enzyme kinetics provides insights into the catalytic mechanism, regulatory properties, and metabolic role of enzymes. wikipedia.org

For enzymes involved in this compound metabolism, such as malate dehydrogenase (MDH) and malic enzyme, kinetic models can be developed based on experimental data to determine kinetic parameters like KM and Vmax. wikipedia.orgnih.govtandfonline.com These models can help predict reaction rates under different cellular conditions and understand how enzyme activity is controlled. wikipedia.org For instance, kinetic studies and modeling have been applied to investigate the inhibition of mitochondrial malate dehydrogenase by nucleotides. tandfonline.com

Reaction mechanism simulation delves deeper into the molecular events occurring during the enzymatic conversion of this compound. Computational methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the energy landscape and reaction pathway, identifying transition states and the roles of specific amino acid residues in catalysis. nih.govnih.govacs.orgacs.org Simulations of the MDH-catalyzed oxidation of this compound have suggested a sequential reaction mechanism involving proton transfer followed by hydride transfer, with calculated energy barriers for each step. nih.govnih.govacs.org These simulations can reveal the precise interactions between the enzyme, substrate (this compound), and cofactors (like NAD⁺) at the atomic level, providing a detailed understanding of the catalytic process. nih.govnih.govacs.org Molecular dynamics simulations can also be used to study the flexibility of enzyme structures and how it relates to catalytic activity. nih.gov

Kinetic modeling and reaction mechanism simulations are powerful tools for gaining a fundamental understanding of the enzymes that govern this compound's fate in biological systems.

Here is a table summarizing the types of computational approaches:

ApproachDescriptionApplication to this compound Research
Metabolic Network ModelingRepresentation and simulation of biochemical reaction networks.Analyzing malate flux, predicting metabolic responses, identifying key pathways involving malate. nih.govresearchgate.netfrontiersin.orgnih.gov
Petri Net ModelingGraphical and mathematical tool for modeling discrete-event systems.Potential for modeling dynamics of metabolic pathways involving malate. mdpi.comwikipedia.orgebi.ac.uk
Enzyme Kinetic ModelingDescribing and predicting enzyme reaction rates.Determining kinetic parameters of malate-converting enzymes, understanding regulation. wikipedia.orgnih.govtandfonline.com
Reaction Mechanism SimulationModeling molecular events during enzymatic catalysis.Elucidating the step-by-step conversion of malate, identifying catalytic residues. nih.govnih.govacs.orgacs.org

Flux Balance Analysis in this compound Producing Systems

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions within a biological network under steady-state conditions. mdpi.comoup.com This approach utilizes stoichiometric models of metabolic networks and can quantitatively estimate intracellular reaction rates. mdpi.com FBA is particularly useful for analyzing genome-scale metabolic networks and predicting the metabolic capabilities of organisms under different environmental and genetic conditions. mdpi.comoup.com

Studies have utilized FBA to analyze carbon balance and metabolic fluxes during this compound production. researchgate.net For instance, FBA has been employed to investigate the flux through the reductive TCA (rTCA) pathway, a key route for this compound synthesis with high carbon efficiency. researchgate.net By analyzing the predicted flux distributions, researchers can identify bottlenecks in the pathway and pinpoint target genes for genetic manipulation to enhance this compound production. iitb.ac.in While FBA provides valuable insights into metabolic capabilities at steady state, dynamic FBA (dFBA) approaches can be used to analyze time-dependent metabolic processes. mdpi.comnih.gov

Bioinformatic Identification of Genes and Enzymes

Bioinformatic approaches play a crucial role in identifying genes and enzymes involved in this compound biosynthesis and metabolism. These methods leverage genomic and proteomic data to uncover potential candidate genes and understand their functions within metabolic pathways.

Homologous sequence alignment is a common bioinformatic technique used to identify genes encoding enzymes involved in this compound metabolism by comparing sequences to known genes in other organisms. For example, this method has been used to identify malic enzyme genes in maize by aligning sequences to the Arabidopsis malic enzyme gene family. mdpi.com

Genome analysis of this compound producing organisms provides a comprehensive understanding of their metabolic potential. kyoto-u.ac.jpnih.gov By sequencing and analyzing the genomes of various microorganisms, researchers can identify the presence and organization of genes related to this compound biosynthesis pathways, such as the TCA cycle, the glyoxylate (B1226380) route, and the rTCA cycle. sciepublish.com This analysis can reveal variations in gene content and organization that contribute to differences in this compound production capabilities among strains. nih.gov

Bioinformatic analysis can also help identify regulatory elements and transcription factors that control the expression of genes in the this compound pathway. mdpi.comnih.gov This information is valuable for designing strategies to upregulate or downregulate gene expression to optimize this compound production. nih.gov Furthermore, metagenomic approaches can be used to identify novel enzymes with desired catalytic activities related to this compound metabolism from diverse microbial communities. nih.gov

Molecular Biology Techniques for this compound Pathway Manipulation

Molecular biology techniques are essential tools for manipulating the genes and pathways involved in this compound production in microorganisms. These techniques allow researchers to modify the genetic makeup of organisms to enhance this compound yield and purity.

Gene Deletion and Overexpression

Gene deletion and overexpression are fundamental strategies in metabolic engineering for optimizing this compound biosynthesis. By deleting genes encoding enzymes that divert metabolic flux away from this compound production or overexpressing genes encoding key enzymes in the this compound pathway, researchers can redirect carbon flow towards the desired product.

Studies have demonstrated the effectiveness of gene deletion in increasing this compound production. For instance, deleting genes responsible for the synthesis of byproducts such as succinate (B1194679), lactate (B86563), and acetate (B1210297) has been shown to enhance this compound titers in engineered strains. frontiersin.orgscilit.comnih.govresearchgate.net Deletion of the oahA gene, encoding oxaloacetate acetylhydrolase, has been successfully used to eliminate oxalate (B1200264) production in Aspergillus niger, leading to increased malic acid accumulation. frontiersin.org Similarly, deletion of fumarase genes can lead to the accumulation of malate. frontiersin.orgresearchgate.netasm.org

Overexpression of genes encoding key enzymes in the this compound pathway, such as pyruvate carboxylase (pyc) and malate dehydrogenase (mdh), has been widely employed to increase this compound production. frontiersin.orgsciepublish.comacs.org Overexpression of these genes strengthens the rTCA cycle, a primary route for this compound synthesis. researchgate.netmdpi.com Additionally, overexpression of genes encoding C4-dicarboxylate transporters can improve the efflux of this compound from the cell, facilitating higher titers. frontiersin.orgacs.orgmdpi.comnih.gov

The combined strategy of gene deletion and overexpression has proven highly effective. For example, an engineered Aspergillus nidulans strain with deletions in byproduct formation genes (oahA and cexA) and overexpression of this compound synthesis genes (pyc, mdhC, and dctA) showed a significant increase in this compound yield. mdpi.comnih.govresearchgate.net

Here is a table summarizing some research findings on gene manipulation for this compound production:

OrganismGenes Manipulated (Deletion/Overexpression)Outcome (Increase in Titer/Yield)Source
Aspergillus oryzaeOverexpression of pyc and mdhTiter increased from 26.1 to 42.3 g/L acs.org
Methanothermobacter thermophilaOverexpression of mae and pycTiter increased from 63.8 to 75 g/L acs.org
Trichoderma reeseiOverexpression of pycTiter increased from 69 to 105 g/L acs.org
Aspergillus nigerDeletion of oahA, Overexpression of pyc, mdh3, c4t318Titer increased over 5-fold (up to 120.38 g/L in shake flask, 201.24 g/L in fed-batch) frontiersin.orgfrontiersin.org
Escherichia coliDeletion of ldhA, poxB, pflB, pta, ackA, succinate biosynthesis genes; Overexpression of malic enzyme mutant and pos5Titer increased to 21.65 g/L scilit.comnih.gov
Aspergillus nidulansDeletion of oahA, cexA; Overexpression of pyc, mdhC, dctAYield increased 9.6 times (up to 30.7 g/L titer) mdpi.comnih.govresearchgate.net
Escherichia coli (XZ658)Deletion of fumarase genes (fumB, fumAC), malic enzyme genes (sfcA, maeB); Mutation in fumarate (B1241708) reductaseTiter of 34 g/L with yield of 1.42 mol/mol glucose in two-stage process frontiersin.orgresearchgate.netasm.org

CRISPR-Cas9 and Cre-loxP Systems for Gene Editing

Advanced gene editing technologies like CRISPR-Cas9 and Cre-loxP systems have revolutionized the manipulation of microbial genomes for enhanced this compound production. These systems offer precise and efficient tools for targeted gene modifications, including deletions, insertions, and replacements. mdpi.com

The CRISPR-Cas9 system, adapted from a bacterial adaptive immune system, allows for targeted cleavage of DNA at specific sites guided by a small RNA molecule. osti.gov This double-strand break can then be repaired by the cell's natural repair mechanisms, enabling gene knockout or the introduction of new genetic material through homologous recombination. mdpi.com CRISPR-Cas9 has been successfully applied in various microorganisms, including Aspergillus species and Escherichia coli, for metabolic engineering purposes, including enhancing this compound production. mdpi.commdpi.comosti.govmdpi.commdpi.com

The Cre-loxP system is a site-specific recombination system that allows for the precise excision or inversion of DNA sequences flanked by loxP sites upon expression of the Cre recombinase enzyme. This system is particularly useful for marker recycling, enabling multiple rounds of gene editing without accumulating selection markers in the genome. mdpi.comnih.govresearchgate.net

The combination of CRISPR-Cas9 and Cre-loxP systems offers a powerful approach for complex metabolic engineering strategies. For instance, a double-gene-editing system based on CRISPR-Cas9 and Cre-loxP was developed in Aspergillus nidulans to simultaneously delete byproduct genes and overexpress this compound synthesis genes in multiple rounds of transformation. mdpi.comnih.govresearchgate.netnih.gov This integrated approach allowed for efficient and precise modification of the this compound biosynthesis pathway, leading to a significant increase in this compound production in the engineered strain. mdpi.comnih.govresearchgate.net

Here is a table illustrating the application of these gene editing systems in this compound research:

System + OrganismApplicationOutcomeSource
CRISPR-Cas9 in A. nidulansDevelopment of a double-gene-editing systemEnabled targeted deletion and overexpression of multiple genes mdpi.comnih.govresearchgate.netnih.gov
CRISPR-Cas9 + Cre-loxP in A. nidulansSimultaneous deletion of oahA, cexA and overexpression of pyc, mdhC, dctA9.6-fold increase in this compound yield (up to 30.7 g/L) mdpi.comnih.govresearchgate.net
CRISPR-Cas9 in E. coliKnockout of chromosome genes, overexpression of NOG related genesUsed in cofactor metabolic engineering for this compound production mdpi.com
Cre-loxP in A. nigerModification of metabolic flux for malic acid productionDeletion of oahA, integration of overexpressed pyc, mdh3, c4t318 frontiersin.org

Q & A

Q. What are the standard methods for quantifying L-malate in biological samples, and how do their sensitivities compare?

  • Methodological Answer : this compound quantification can be achieved via (i) bioluminescent assays (e.g., Malate-Glo™), which detect this compound in cells, serum, and tissue homogenates with high sensitivity (compatible with 384-well HTS formats) ; (ii) ion chromatography, validated using calibration curves and standard samples (e.g., detection limit: ~0.49 mM in enzymatic systems) ; and (iii) enzymatic assays coupled with spectrophotometry (e.g., malate dehydrogenase-based NADH detection). Sensitivity varies: Malate-Glo™ detects subtle mitochondrial metabolism changes, while chromatographic methods require acid pretreatment for accuracy.

Q. How is this compound integrated into the TCA cycle, and what experimental approaches confirm its metabolic role?

  • Methodological Answer : this compound is dehydrogenated to oxaloacetate by this compound dehydrogenase in the mitochondrial matrix, regenerating NADH. This reaction’s reversibility is confirmed via isotopic tracing (e.g., 13C^{13}\text{C}-labeled substrates) and NADH/NAD+^+ ratio measurements using spectrophotometry or fluorescence assays. Disruption of malate dehydrogenase genes in model organisms (e.g., Aspergillus oryzae) reduces TCA flux, validated via transcriptomics and metabolomics .

Advanced Research Questions

Q. What metabolic engineering strategies enhance this compound production in microbial systems?

  • Methodological Answer : Key strategies include:
  • Pathway Enhancement : Overexpression of cytoplasmic malate synthesis genes (e.g., pfk in A. oryzae), increasing titers from 58.5 g/L to 93.2 g/L .
  • Byproduct Reduction : Deletion of competing pathways (e.g., lactate dehydrogenase in Lactobacillus spp.) to minimize acetate/lactate accumulation .
  • Redox Optimization : Co-expression of NADH-regenerating enzymes (e.g., formate dehydrogenase) to balance cofactor availability during high-yield fermentation .

Q. How do growth parameters of Aspergillus oryzae influence this compound yield, and how can they be optimized?

  • Methodological Answer : Optimal parameters include colony diameter (26–30 mm), pellet number (220–240/mL), and vegetative mycelia percentage (35–40%). Adaptive evolution under controlled fermentation (pH 4.5, 8 mM glucose) generated strain Z07, achieving 132.5 g/L titer and 1.1 g/L/h productivity. Transcriptome analysis revealed upregulation of glycolysis and mitochondrial transport genes (e.g., C4T318), validated via CRISPR-mediated knockout .

Q. What kinetic parameters govern enzymatic this compound synthesis from pyruvate and CO2_22​, and how do they impact pathway efficiency?

  • Methodological Answer : The dual-enzyme system (pyruvate carboxylase [PC] + malate dehydrogenase [MDH]) exhibits a bicarbonate KmK_m of 3.6 mM and VmaxV_{\text{max}} of 0.04 mM/min, outperforming malic enzyme (ME) systems (KmK_m: 14 mM; VmaxV_{\text{max}}: 0.03 mM/min). NADH concentration optima (0.5–1.0 mM) are critical for MDH activity, with deviations >2 mM reducing oxaloacetate conversion rates .

Q. How do malic enzyme (ME) and malolactic enzyme (MLE) pathways differ in this compound metabolism, and what genetic evidence supports their regulation?

  • Methodological Answer : In Lactobacillus casei, ME supports growth on this compound via the mae cluster (ME, transporter MaeP, regulator MaeKR), while MLE (mle cluster) deacidifies media without supporting growth. RT-PCR showed malR and adctA induction by this compound, while mleS transcription remained constitutive. MLE-knockout strains exhibit 30% higher growth rates, confirming pathway competition .

Q. What structural insights into substrate-binding proteins inform this compound transport mechanisms?

  • Methodological Answer : Enthalpy (ΔH\Delta H) analysis of this compound binding to transporters (e.g., TAXI-Mh-P) reveals energy release (ΔH<0\Delta H < 0), contrasting fumarate (ΔH>0\Delta H > 0). This suggests conformational changes during this compound binding, validated via X-ray crystallography and isothermal titration calorimetry (ITC) .

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